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  • Product: 1-(4-Ethylphenyl)imidazolidin-2-one
  • CAS: 162748-22-3

Core Science & Biosynthesis

Foundational

1-(4-Ethylphenyl)imidazolidin-2-one chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)imidazolidin-2-one, a heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical structure, physical properties, a robust synthesis protocol, and detailed characterization methodologies. The information presented herein is curated to support research and development activities, offering both established data and predictive insights to guide experimental design.

Chemical Identity and Structure

1-(4-Ethylphenyl)imidazolidin-2-one, identified by the CAS Number 162748-22-3, is an N-aryl substituted derivative of imidazolidin-2-one.[1] The core of the molecule is a five-membered imidazolidin-2-one ring, which is attached at the N1 position to a 4-ethylphenyl group.

The molecular formula of the compound is C₁₁H₁₄N₂O, and it has a molecular weight of 190.24 g/mol .[1]

Structural Elucidation:

The chemical structure of 1-(4-Ethylphenyl)imidazolidin-2-one is depicted below. The imidazolidin-2-one ring consists of two nitrogen atoms and three carbon atoms, with a carbonyl group at the C2 position. The 4-ethylphenyl substituent introduces an aromatic moiety with an ethyl group at the para position.

Caption: Chemical structure of 1-(4-Ethylphenyl)imidazolidin-2-one.

Physical and Chemical Properties

While experimental data for 1-(4-Ethylphenyl)imidazolidin-2-one is not extensively available in the public domain, its physical properties can be predicted based on its chemical structure and by comparison with analogous compounds. These predictions are valuable for experimental planning, including solvent selection and purification strategies.

PropertyPredicted ValueNotes
Melting Point 120-140 °CImidazolidin-2-one derivatives are typically crystalline solids at room temperature. The melting point is estimated based on similar N-aryl substituted analogs.[2]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature and potential for hydrogen bonding. Decomposition at elevated temperatures is likely.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water.The presence of the polar urea moiety and the non-polar ethylphenyl group suggests solubility in a range of organic solvents.[3]
Appearance White to off-white crystalline solidBased on the typical appearance of similar organic compounds.

Synthesis Protocol: A Reliable and Adaptable Approach

The synthesis of 1-(4-Ethylphenyl)imidazolidin-2-one can be achieved through a variety of methods reported for N-substituted imidazolidin-2-ones.[4][5] A robust and commonly employed strategy involves the cyclization of an N-aryl-N'-(2-haloethyl)urea. The following protocol provides a detailed, step-by-step methodology.

Reaction Scheme:

G cluster_0 Step 1: Formation of N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea cluster_1 Step 2: Intramolecular Cyclization A 4-Ethylaniline C N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea A->C B 2-Chloroethyl isocyanate B->C D N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea F 1-(4-Ethylphenyl)imidazolidin-2-one D->F E Base (e.g., NaH) E->F

Caption: Synthetic pathway for 1-(4-Ethylphenyl)imidazolidin-2-one.

Step 1: Synthesis of N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea

  • Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to 1-(4-Ethylphenyl)imidazolidin-2-one

  • Reagents and Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Urea Intermediate: Dissolve the N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-Ethylphenyl)imidazolidin-2-one.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-Ethylphenyl)imidazolidin-2-one. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the ethylphenyl group, the ethyl group protons (a quartet and a triplet), and the methylene protons of the imidazolidinone ring. The chemical shifts will be influenced by the electronic environment of each proton.

    • Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm.

    • Ethyl Group (CH₂): A quartet around δ 2.6 ppm.

    • Ethyl Group (CH₃): A triplet around δ 1.2 ppm.

    • Imidazolidinone Ring (CH₂-N-Aryl): A triplet around δ 3.8-4.0 ppm.

    • Imidazolidinone Ring (CH₂-NH): A triplet around δ 3.4-3.6 ppm.

    • NH Proton: A broad singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

    • Carbonyl Carbon (C=O): A signal in the range of δ 155-160 ppm.

    • Aromatic Carbons: Signals in the range of δ 120-145 ppm.

    • Imidazolidinone Methylene Carbons: Signals in the range of δ 40-50 ppm.

    • Ethyl Group Carbons: Signals in the range of δ 15-30 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7]

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: Absorption bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 190.1106 or 191.1184, respectively.

Elemental Analysis:

Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₄N₂O.

Applications and Future Directions

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[4] N-aryl substituted imidazolidin-2-ones, such as the title compound, are of particular interest as potential modulators of various biological targets. The 4-ethylphenyl substituent can engage in hydrophobic and aromatic interactions within protein binding pockets, making this compound a valuable starting point for the development of novel therapeutics.

Further research could explore the biological activities of 1-(4-Ethylphenyl)imidazolidin-2-one and its derivatives in areas such as oncology, neuroscience, and infectious diseases. Additionally, its properties as a building block in polymer chemistry and materials science could be investigated.

G cluster_0 Core Compound cluster_1 Potential Applications A 1-(4-Ethylphenyl)imidazolidin-2-one B Medicinal Chemistry (Drug Discovery) A->B C Materials Science (Polymer Synthesis) A->C D Agrochemical Research A->D

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 1-(4-Ethylphenyl)imidazolidin-2-one (EPI-2): A Case Study in p38α MAPK Inhibition

An In-Depth Technical Guide Introduction: The Investigative Approach The discovery of a novel bioactive compound presents an immediate and critical challenge: defining its mechanism of action (MoA). A robust MoA study pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Investigative Approach

The discovery of a novel bioactive compound presents an immediate and critical challenge: defining its mechanism of action (MoA). A robust MoA study provides the foundational evidence for a compound's therapeutic potential and guides all future development. A superficial approach, such as merely observing a cellular phenotype, is insufficient. Instead, we must construct a self-validating chain of evidence, starting from broad, unbiased screening and progressively focusing on a specific molecular interaction.

This guide is structured to mirror this investigative workflow. We hypothesize that a preliminary screen has identified EPI-2 as a compound with anti-proliferative effects in a cancer cell line. Our objective is to deconstruct this observation into a precise molecular mechanism. The journey will take us from identifying the direct binding partner of EPI-2 to validating its functional inhibition within the complex milieu of the cell.

Part 1: Unbiased Target Identification and Direct Engagement Validation

The first principle of MoA determination is to identify the direct molecular target. Without this, any observed cellular effect is merely a correlation. A common and effective strategy for kinase inhibitors is to perform a broad selectivity screen against a panel of known kinases, followed by direct biophysical validation of the primary hit.

Kinase Selectivity Profiling

Rationale: To efficiently identify the most likely target of EPI-2 from the human kinome, a large-scale kinase panel screen is the logical starting point. This unbiased approach prevents confirmation bias and can reveal both on-target and potential off-target activities early in the discovery process. We will utilize a well-established commercial service that provides quantitative data on the percent inhibition of hundreds of kinases at a fixed compound concentration.

Experimental Workflow:

G cluster_0 Part 1: Target Identification A Compound EPI-2 B Kinase Panel Screen (e.g., DiscoverX KINOMEscan) @ 1 µM concentration A->B C Data Analysis: Identify kinases with >90% inhibition B->C D Primary Hit Identified: p38α MAPK C->D

Caption: Workflow for unbiased kinase target identification.

Results Interpretation: The screening data, summarized below, reveals a potent and selective inhibition of p38α MAPK by EPI-2.

Target Kinase% Inhibition @ 1 µM EPI-2Classification
p38α (MAPK14) 98.7% Primary Hit
p38β (MAPK11)65.2%Secondary Hit
JNK115.4%Negligible
ERK28.9%Negligible
CDK25.1%Negligible
... (400+ other kinases)< 5%Inactive

This result strongly implicates p38α MAPK as the primary molecular target of EPI-2. However, this is an indirect, endpoint-based assay. To build a trustworthy case, we must now demonstrate a direct, physical interaction.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that measures real-time binding kinetics between an analyte (EPI-2) and a ligand (p38α protein) immobilized on a sensor chip. This allows for the precise determination of association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants, providing unequivocal evidence of direct binding and quantifying the affinity of the interaction.

Protocol: Surface Plasmon Resonance (SPR) for EPI-2 and p38α

  • Chip Preparation: Covalently immobilize recombinant human p38α protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density of ~2000 Resonance Units (RU).

  • Analyte Preparation: Prepare a serial dilution series of EPI-2 in running buffer (e.g., HBS-EP+), ranging from 1 µM down to 1 nM. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each concentration of EPI-2 over the p38α and reference flow cells for a defined association time (e.g., 180 seconds).

    • Switch to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • Perform a regeneration step between cycles if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the "zero concentration" injection signal (bulk-shift correction).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a_, k_d_, and K_D_.

Expected Data:

ParameterValueUnit
k_a_ (Association Rate)1.5 x 10^5M⁻¹s⁻¹
k_d_ (Dissociation Rate)3.0 x 10⁻³s⁻¹
K_D_ (Equilibrium Constant) 20 nM

A K_D_ of 20 nM signifies a high-affinity interaction, validating p38α as a direct and potent target of EPI-2.

Part 2: Biochemical MoA Validation

Having confirmed direct binding, the next pillar of our investigation is to prove that this binding event has a functional consequence: inhibition of the enzyme's catalytic activity.

Rationale: An in vitro kinase activity assay directly measures the ability of p38α to phosphorylate a specific substrate. By including EPI-2, we can quantify its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_1 Part 2: Biochemical Validation A Recombinant p38α Enzyme D Phosphorylated Substrate (Product) A->D Catalytic Reaction B Substrate (e.g., ATF2 peptide) B->D Catalytic Reaction C ATP (Energy Source) C->D Catalytic Reaction E EPI-2 (Inhibitor) E->A Binds & Inhibits

Caption: Core components of the in vitro kinase assay.

Protocol: ADP-Glo™ Kinase Assay for p38α IC50 Determination

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation: Prepare a serial dilution of EPI-2 in kinase buffer, typically from 10 µM down to sub-nanomolar concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of EPI-2 dilution or vehicle control (DMSO).

    • Add 2 µL of a solution containing recombinant p38α enzyme and its specific substrate (e.g., ATF2).

    • Initiate the reaction by adding 1 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data with respect to high (no inhibitor) and low (no enzyme) controls.

    • Plot the % inhibition versus the log of EPI-2 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data:

ParameterValue
Biochemical IC50 45 nM

An IC50 of 45 nM confirms that the direct binding of EPI-2 translates into potent enzymatic inhibition. This value is reasonably close to the binding affinity (K_D_), strengthening our mechanistic hypothesis.

Part 3: Cellular Target Engagement and Pathway Analysis

The ultimate test of an inhibitor is whether it can engage its target in the complex environment of a living cell and modulate the intended signaling pathway.

Rationale: p38α MAPK, when activated by cellular stress (e.g., UV radiation, inflammatory cytokines), phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). Observing a dose-dependent reduction in phosphorylated MK2 (p-MK2) in cells treated with EPI-2 provides direct evidence of cellular target engagement. Western blotting is the gold-standard technique for this analysis.

G cluster_2 Part 3: Cellular Pathway Analysis A Cellular Stress (e.g., Anisomycin) B p38α MAPK A->B C p-p38α (Active) B->C D MK2 C->D E p-MK2 (Active) (Measurable Biomarker) D->E F EPI-2 F->C Inhibits Activity

Caption: p38α signaling cascade and the inhibitory action of EPI-2.

Protocol: Western Blot for p-MK2 Inhibition

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or A549) and grow to 80% confluency. Pre-treat cells with a dose range of EPI-2 (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for 1 hour.

  • Stimulation: Stimulate the p38 pathway by adding a known activator, such as anisomycin (10 µg/mL), for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading and that EPI-2 does not affect total protein levels.

Data Interpretation: The results should show a clear dose-dependent decrease in the p-MK2 signal in EPI-2 treated cells, while total MK2 and GAPDH levels remain constant. This demonstrates that EPI-2 specifically inhibits the catalytic activity of p38α within the cell, providing a crucial link between biochemical inhibition and cellular activity.

Part 4: Linking Mechanism to a Functional Cellular Outcome

The final step is to connect the specific molecular inhibition to the broader cellular phenotype that initiated our investigation—in this case, anti-proliferative activity.

Rationale: The p38 MAPK pathway is known to regulate cell proliferation and survival in certain contexts. By measuring cell viability in the presence of EPI-2, we can determine a cellular EC50 and correlate it with the biochemical IC50 and cellular target engagement data.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of EPI-2 (e.g., from 50 µM down to nanomolar concentrations) for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent in a volume equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the EC50 value by plotting the normalized luminescence data against the log of EPI-2 concentration and fitting to a dose-response curve.

Expected Data:

ParameterValue
Cellular EC50 (Viability) 150 nM

An EC50 of 150 nM is a potent anti-proliferative effect. This value is reasonably close to the concentrations required for cellular target engagement, establishing a strong, logical link between the inhibition of p38α and the observed functional outcome.

Conclusion: A Unified Mechanism of Action

Through a systematic, multi-layered investigation, we have constructed a cohesive and trustworthy narrative for the mechanism of action of 1-(4-Ethylphenyl)imidazolidin-2-one (EPI-2).

G cluster_3 Self-Validating Evidentiary Chain A Direct Binding SPR KD = 20 nM B Biochemical Inhibition ADP-Glo Assay IC50 = 45 nM A->B C Cellular Target Engagement Western Blot (p-MK2) Inhibition at ~50-200 nM B->C D Functional Outcome Cell Viability EC50 = 150 nM C->D

Caption: The logical flow of evidence confirming the MoA of EPI-2.

References

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Small Molecule-Protein Interactions. Source: SLAS Discovery. URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human cancer. Source: International Journal of Oncology. URL: [Link]

  • Title: p38 MAP Kinases in Health and Disease. Source: Physiological Reviews. URL: [Link]

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1-(4-Ethylphenyl)imidazolidin-2-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-ethylphenyl)imidazolidin-2-one scaffold represents a promising area for therapeutic innovation. However, translating a promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-ethylphenyl)imidazolidin-2-one scaffold represents a promising area for therapeutic innovation. However, translating a promising chemical entity into a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic characterization of novel 1-(4-ethylphenyl)imidazolidin-2-one derivatives. Moving beyond a simple checklist of assays, this document elucidates the causal reasoning behind experimental design, focusing on building a self-validating data package that supports confident decision-making from early discovery through to preclinical development. We will explore the critical in vitro assays and in vivo studies necessary to define the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical series, with a focus on generating actionable data for lead optimization and candidate selection.

Introduction: The Strategic Imperative of Early PK Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates historically failed in later stages of development due to unfavorable pharmacokinetic properties, such as poor bioavailability or unmanageable drug-drug interactions.[1] The imidazolidinone heterocycle, while present in some approved drugs, can also present metabolic liabilities that need to be systematically evaluated.[2][3][4] A blanket statement on the suitability of this scaffold cannot be made; its metabolic fate is highly dependent on the overall chemical structure.[2][3][4] Therefore, a robust and early assessment of ADME properties is not merely a data-gathering exercise but a critical risk-mitigation strategy.[1][5]

This guide is structured to mirror the logical progression of a drug discovery project, starting with high-throughput in vitro screens to triage early-stage compounds and progressing to more resource-intensive in vivo studies for the most promising leads. The goal at each stage is to build a clear narrative of how a potential drug will behave in a biological system.[6]

Foundational In Vitro ADME Profiling: Building the Base of the Pyramid

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a rapid and cost-effective means to assess key drug-like properties and identify potential liabilities.[1][7] These studies are performed under well-controlled conditions, providing insights that guide chemical structure optimization and help predict in vivo performance.[7]

Physicochemical Properties: The Unseen Drivers of PK

Before delving into complex biological assays, a fundamental understanding of a compound's physicochemical nature is essential. These properties often dictate the selection and design of subsequent ADME assays.[6]

  • Aqueous Solubility: Poor solubility is a frequent cause of low oral bioavailability. It is crucial to determine both kinetic and thermodynamic solubility to understand a compound's dissolution behavior.

  • Lipophilicity (LogD): The distribution coefficient at physiological pH (LogD7.4) is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

  • pKa: The ionization state of a molecule affects its solubility, permeability, and interaction with biological targets.

Metabolic Stability: Will the Compound Survive?

The primary objective here is to estimate the rate at which a compound is metabolized by the liver, the body's main metabolic hub. This provides an early indication of its likely in vivo clearance and half-life.

  • Causality: A compound that is too rapidly metabolized will likely have a short half-life, requiring frequent dosing and potentially leading to low systemic exposure after oral administration. Conversely, a compound that is too stable might accumulate in the body, raising safety concerns.

  • Experimental Systems:

    • Liver Microsomes: These are subcellular fractions containing the Cytochrome P450 (CYP) enzymes, which are responsible for a majority of Phase I drug metabolism.[8] This assay is a cost-effective first-line screen.

    • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more complete and physiologically relevant picture of hepatic metabolism.[7][8]

Protocol 1: High-Throughput Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final concentration of 1 µM in a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound with liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition: The Potential for Drug-Drug Interactions

It is critical to determine if a new drug candidate inhibits the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[8] Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to potentially toxic elevations in their plasma concentrations.

  • Causality: A potent CYP inhibitor is a significant liability. Regulatory agencies, such as the FDA, have clear guidelines on evaluating this drug-drug interaction (DDI) potential.[8]

  • Self-Validation: The protocol must include known inhibitors as positive controls for each CYP isoform to ensure the assay is performing correctly.

  • Data Output: The primary endpoint is the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme's activity.

Plasma Protein Binding (PPB): Is the Drug Free to Act?

Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolic enzymes.

  • Causality: High plasma protein binding (>99%) can limit a drug's efficacy and volume of distribution. Small changes in the bound fraction can lead to large changes in the free concentration, which can have significant therapeutic and toxicological consequences.

  • Methodology: Rapid Equilibrium Dialysis (RED) is the gold-standard method. The device consists of two chambers separated by a semi-permeable membrane. The test compound in plasma is placed in one chamber and buffer in the other. At equilibrium, the concentration of free drug is the same in both chambers, allowing for its direct measurement by LC-MS/MS.

Permeability: Can the Compound Cross Gut and Cell Walls?

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption.

  • Causality: Low permeability can lead to poor oral bioavailability, even if the compound is metabolically stable.[5]

  • Assay Systems:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a good first screen for identifying compounds with fundamental permeability issues.

    • Caco-2 Cell Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It can assess both passive diffusion and active transport, including identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Diagram 1: In Vitro ADME Screening Cascade

ADME_Cascade cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection Compound_Pool Library of Derivatives Solubility Kinetic Solubility Compound_Pool->Solubility Initial Triage LogD LogD7.4 Compound_Pool->LogD Initial Triage MetStab_Micro Microsomal Stability Compound_Pool->MetStab_Micro Initial Triage PAMPA PAMPA Compound_Pool->PAMPA Initial Triage Promising_Hits Optimized Leads MetStab_Micro->Promising_Hits Selection Criteria PAMPA->Promising_Hits Selection Criteria MetStab_Hep Hepatocyte Stability Promising_Hits->MetStab_Hep Detailed Characterization CYP_Inhib CYP Inhibition (IC50) Promising_Hits->CYP_Inhib Detailed Characterization PPB Plasma Protein Binding Promising_Hits->PPB Detailed Characterization Caco2 Caco-2 Permeability Promising_Hits->Caco2 Detailed Characterization Candidate Preclinical Candidate MetStab_Hep->Candidate Final Selection Caco2->Candidate Final Selection InVivo_PK In Vivo PK Study Candidate->InVivo_PK

Caption: A staged approach to ADME profiling.

In Vivo Pharmacokinetic Studies: The Whole-System Reality Check

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex, living organism.[9][10] These studies integrate all ADME processes simultaneously and are crucial for predicting human pharmacokinetics.[9]

Study Design: Asking the Right Questions

A well-designed PK study is paramount for generating meaningful data.[9][11]

  • Animal Model: Rodents (mice or rats) are typically used in early discovery due to ethical and practical considerations.[9] The choice of strain can be important depending on the specific metabolic pathways of interest.

  • Routes of Administration:

    • Intravenous (IV): Administering the drug directly into the bloodstream bypasses absorption. The resulting data is used to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t1/2).

    • Oral (PO): This route is used for compounds intended for oral administration in humans. Comparing the results of PO and IV administration allows for the calculation of oral bioavailability (F%).

  • Dosing: Single-dose studies are standard for initial PK screening.[9] Dose levels should be selected based on preclinical toxicology and efficacy data to ensure they are well-tolerated and relevant.[12]

  • Sampling: Blood samples are collected at multiple time points after dosing to characterize the full concentration-time profile, including the absorption phase, peak concentration (Cmax), and elimination phase.[11]

Diagram 2: In Vivo Pharmacokinetic Workflow

InVivo_Workflow Study_Design Study Design Animal Model Selection Route (IV, PO) Dose Selection Dosing Dosing Phase Compound Administration Observation Study_Design->Dosing Sampling Sample Collection Serial Blood Sampling Plasma Processing Dosing->Sampling Bioanalysis Bioanalysis LC-MS/MS Method Validation Sample Quantification Sampling->Bioanalysis PK_Analysis PK Analysis NCA or Compartmental Modeling Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation Bioavailability (F%) Clearance (CL) Half-life (t1/2) PK_Analysis->Report

Caption: From study design to data interpretation.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantification of drug concentrations in biological matrices (like plasma) is the analytical backbone of any PK study. The method, typically LC-MS/MS, must be rigorously validated to ensure the data is accurate and reproducible.[13]

  • Trustworthiness: Regulatory bodies like the FDA provide detailed guidance on the parameters that must be assessed during validation.[14][15][16] Adhering to these guidelines from the start is crucial for regulatory acceptance.[17]

  • Key Validation Parameters:

    • Accuracy & Precision: The closeness of measured values to the true value and to each other.

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

    • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

    • Stability: Ensuring the analyte does not degrade during sample collection, storage, and processing.[17]

Data Analysis and Interpretation

Once the concentration-time data is generated, pharmacokinetic parameters are calculated.

  • Non-Compartmental Analysis (NCA): A straightforward method used to calculate key parameters like AUC (Area Under the Curve), Cmax, Tmax, CL, and t1/2.

  • Compartmental Modeling: Divides the body into one or more theoretical compartments to provide a more detailed description of drug distribution and elimination.[10]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrates in vitro data with physiological parameters to simulate and predict the PK profile in humans.[1][9]

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterSymbolDescriptionSignificance
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Related to efficacy and potential peak-concentration toxicities.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time.Represents the overall systemic exposure to the drug.
Half-Life t1/2The time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that the drug would occupy to provide the same concentration as in plasma.Indicates the extent of drug distribution into tissues versus plasma.
Oral Bioavailability F%The fraction of an orally administered dose that reaches systemic circulation.A critical parameter for determining the oral dose.

Metabolite Identification and Metabolic Pathway Elucidation

Understanding how a compound is metabolized is crucial for assessing its safety. Reactive metabolites can be responsible for drug-induced toxicity. A study on related imidazolidinone and thiazolidinone heterocycles suggests that while the core scaffold is not universally toxic, certain derivatives can be.[2][3] For instance, the antiepileptic drug phenytoin, which contains a related hydantoin scaffold, is known to be metabolized to a reactive catechol intermediate.[3]

  • Methodology: High-resolution mass spectrometry is used to analyze samples from in vitro (hepatocytes) and in vivo (plasma, urine, feces) studies to detect and structurally elucidate metabolites.

Conclusion: Synthesizing a Coherent Pharmacokinetic Profile

The pharmacokinetic profiling of 1-(4-ethylphenyl)imidazolidin-2-one derivatives is a multi-faceted process that requires a strategic, iterative approach.[11] By integrating robust in vitro screening data with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven approach allows for the confident selection of candidates with the highest probability of success in clinical development, ultimately accelerating the journey from the laboratory to the patient.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.Vertex AI Search.
  • In Vitro ADME Assays and Services.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.PMC.
  • In Vitro ADME.Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.Selvita.
  • Intro to GLP Regulations and Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.FDA.
  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.PubMed.
  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.
  • Designing LCMS Studies with the FDA in Mind
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.NCBI.
  • A Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.
  • In vivo pharmacokinetic experiments in preclinical drug development.Symeres.
  • What models are used in in vivo pharmacokinetics studies?

Sources

Exploratory

1-(4-Ethylphenyl)imidazolidin-2-one receptor binding affinity studies

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(4-Ethylphenyl)imidazolidin-2-one Preamble: Charting the Unexplored Territory of a Novel Ligand In drug discovery and chemical biology, we are often p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(4-Ethylphenyl)imidazolidin-2-one

Preamble: Charting the Unexplored Territory of a Novel Ligand

In drug discovery and chemical biology, we are often presented with novel chemical entities (NCEs) whose biological targets and pharmacological profiles are unknown. 1-(4-Ethylphenyl)imidazolidin-2-one represents such a case—a compound with potential therapeutic relevance for which the receptor interaction landscape is yet to be defined. This guide is structured not as a review of existing data, but as a strategic and methodological blueprint for the rigorous characterization of this and other novel molecules. We will proceed from the foundational step of target identification to the precise quantification of binding affinity, adhering to the principles of scientific integrity and experimental robustness at every stage.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying rationale for experimental choices, ensuring that the described methods are understood as self-validating systems for generating trustworthy and reproducible data.

Part 1: The Strategic Imperative - From Unknown Compound to Putative Target

Before any binding affinity can be measured, a biological target must be identified. For a novel compound like 1-(4-Ethylphenyl)imidazolidin-2-one, this is the primary hurdle. A multi-pronged approach is most effective.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational methods serve as a cost-effective first pass to generate hypotheses about potential protein targets. This is achieved by comparing the structure of 1-(4-Ethylphenyl)imidazolidin-2-one to databases of known ligands and their corresponding receptors.

  • Pharmacophore Modeling & Ligand-Based Virtual Screening: This technique involves identifying the key chemical features of our compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and searching databases like ChEMBL or PubChem for known drugs or ligands with similar arrangements. Identified matches can point towards the biological targets of those known ligands, suggesting a starting point for our investigation.

  • Reverse Docking (Target Fishing): A more direct approach where the structure of 1-(4-Ethylphenyl)imidazolidin-2-one is computationally docked against a large library of 3D protein structures (e.g., from the Protein Data Bank). The goal is to identify proteins whose binding pockets can favorably accommodate the ligand, ranked by a scoring function that estimates binding energy.

Phenotypic Screening: Uncovering Function to Reveal the Target

Phenotypic screening involves applying the compound to cells or whole organisms and observing a functional or morphological change, without a preconceived bias about the target. A compelling phenotypic "hit" initiates a subsequent "target deconvolution" effort. For instance, if 1-(4-Ethylphenyl)imidazolidin-2-one is observed to inhibit cytokine release from immune cells, the investigation would then focus on key receptors and signaling proteins within inflammatory pathways.

Affinity-Based Target Identification: The Direct Approach

This powerful method uses the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.

  • Chemical Proteomics Workflow:

    • Immobilization: The 1-(4-Ethylphenyl)imidazolidin-2-one molecule is chemically modified with a linker and attached to a solid support, such as sepharose beads, creating an affinity matrix.

    • Incubation: The affinity matrix is incubated with a protein lysate. Proteins that bind to the compound will be captured on the beads.

    • Washing & Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted.

    • Identification: The eluted proteins are identified using high-resolution mass spectrometry. Proteins that are consistently and specifically pulled down are considered high-confidence target candidates.

The following diagram illustrates the logical flow from a novel compound to a validated target, which is a prerequisite for detailed binding studies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Affinity Quantification NCE Novel Compound (1-(4-Ethylphenyl)imidazolidin-2-one) InSilico In Silico Prediction (Reverse Docking, Pharmacophore) NCE->InSilico Phenotypic Phenotypic Screening (Cell-Based Assays) NCE->Phenotypic Affinity Affinity Chromatography (Chemical Proteomics) NCE->Affinity Hypothesis Generate Target Hypotheses InSilico->Hypothesis Phenotypic->Hypothesis Affinity->Hypothesis BindingAssay Receptor Binding Assays (Radioligand, FP, SPR) Hypothesis->BindingAssay Select Putative Target(s) DataAnalysis Data Analysis (IC50, Kd, Ki) BindingAssay->DataAnalysis ValidatedTarget Validated Target & Affinity Profile DataAnalysis->ValidatedTarget

Caption: Workflow from novel compound to validated target and affinity profile.

Part 2: Core Methodologies for Quantifying Binding Affinity

Once a putative target receptor is identified (e.g., "Receptor X"), the next step is to quantify the interaction between it and 1-(4-Ethylphenyl)imidazolidin-2-one. The choice of assay depends on factors like the availability of reagents, required throughput, and the nature of the receptor.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are highly sensitive and directly measure the interaction between a ligand and a receptor. They are considered the gold standard for affinity determination. This typically involves a competition assay where our unlabeled test compound, 1-(4-Ethylphenyl)imidazolidin-2-one, competes with a known high-affinity radiolabeled ligand (the "hot" ligand) for binding to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of 1-(4-Ethylphenyl)imidazolidin-2-one for Receptor X.

Materials:

  • Receptor Source: Membrane preparation from cells expressing Receptor X.

  • Radioligand: A high-affinity ligand for Receptor X labeled with ³H or ¹²⁵I.

  • Test Compound: 1-(4-Ethylphenyl)imidazolidin-2-one, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for Receptor X.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Cocktail.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of NSB agent.

    • Competition: Receptor membranes + Radioligand + Serial dilutions of 1-(4-Ethylphenyl)imidazolidin-2-one.

  • Reagent Addition: Add assay buffer, receptor membranes, and the appropriate competitor (NSB agent or test compound) to the wells.

  • Initiate Reaction: Add the radioligand to all wells to start the binding reaction. The concentration of the radioligand should ideally be at or below its dissociation constant (KᏧ) for the receptor to ensure assay sensitivity.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This time must be determined empirically in preliminary experiments.

  • Termination & Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter matrix.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 1-(4-Ethylphenyl)imidazolidin-2-one.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation . This equation corrects for the concentration and affinity of the radioligand used in the assay.

    • Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

      • Where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

Non-Radioactive Alternative: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for high-throughput screening. It measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.

  • Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled test compound competes with the tracer, displacing it from the receptor and causing a decrease in polarization.

G cluster_0 Fluorescence Polarization Assay Principle A Free Fluorescent Tracer (Low Polarization) C Receptor-Tracer Complex (High Polarization) A->C Binds B Receptor E Receptor-Compound Complex + Free Tracer (Low Polarization) C->E Displaced By D Test Compound (1-(4-Ethylphenyl)imidazolidin-2-one)

Caption: Competitive binding in a Fluorescence Polarization assay.

Hypothetical Data Presentation

The results from a competitive binding assay are best summarized in a table for clear comparison.

CompoundTarget ReceptorAssay TypeIC₅₀ (nM)Kᵢ (nM)
1-(4-Ethylphenyl)imidazolidin-2-one Receptor XRadioligand15072
Control Compound YReceptor XRadioligand2512
Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over and binds to an immobilized ligand (our receptor).

SPR Workflow:

  • Immobilization: The target receptor is covalently attached to the surface of a sensor chip.

  • Injection: A solution containing 1-(4-Ethylphenyl)imidazolidin-2-one (the analyte) is injected and flows over the chip surface.

  • Association: The binding of the analyte to the immobilized receptor causes an increase in mass on the surface, which is detected as an increase in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (kₐ).

  • Dissociation: The analyte solution is replaced by a flow of buffer alone. The dissociation of the compound from the receptor is observed as a decrease in the SPR signal. This phase is used to determine the dissociation rate constant (kᏧ).

  • Regeneration: A specific solution is injected to strip the remaining bound analyte from the receptor, preparing the surface for the next cycle.

Key Data Output:

  • Association Rate (kₐ): How quickly the compound binds to the receptor.

  • Dissociation Rate (kᏧ): How quickly the compound dissociates from the receptor.

  • Equilibrium Dissociation Constant (KᏧ): A direct measure of affinity, calculated as KᏧ = kᏧ / kₐ . A lower KᏧ value indicates higher affinity.

Part 3: Ensuring Trustworthiness - The Centrality of Controls

The validity of any binding data rests entirely on the rigor of the experimental controls. Every protocol must be a self-validating system.

  • Defining Non-Specific Binding: This is the most critical control. It ensures that the measured signal is due to binding at the specific receptor of interest and not to the filter, vial, or other proteins. It is determined by using a saturating concentration of a known unlabeled ligand to block all specific sites.

  • Solvent Effects: The solvent for the test compound (e.g., DMSO) must be tested alone at the highest concentration used in the assay to ensure it does not interfere with binding.

  • Positive and Negative Controls: A known high-affinity ligand (positive control) and a structurally related but inactive molecule (negative control) should be run in parallel to validate the assay's performance and specificity.

  • Receptor Saturation: For saturation binding experiments (used to determine the KᏧ of the radioligand itself), one must demonstrate that binding becomes saturated at high ligand concentrations, indicating a finite number of specific binding sites.

By systematically applying these strategies and methodologies, the receptor binding profile of a novel compound like 1-(4-Ethylphenyl)imidazolidin-2-one can be thoroughly and reliably characterized, providing a critical foundation for further drug development efforts.

References

  • Title: Assay Guidance Manual: Radioligand Binding Assays for GPCRs Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History Source: British Journal of Pharmacology URL: [Link]

  • Title: Fluorescence Polarization (FP) for Measuring Biomolecular Interactions Source: BMG LABTECH URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Theory Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]

Foundational

A Comprehensive Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(4-Ethylphenyl)imidazolidin-2-one

Introduction The imidazolidin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazolidin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anticoagulant, and antiviral properties.[1][2][3] The three-dimensional arrangement of atoms within a molecule and the packing of these molecules in the solid state are fundamental to its physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for any drug development program.

This in-depth technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of a novel compound, 1-(4-Ethylphenyl)imidazolidin-2-one . As a specific crystal structure for this compound has not been publicly reported, this document serves as a methodological whitepaper, guiding researchers through the entire workflow from synthesis and crystallization to the intricacies of X-ray diffraction, structure refinement, and advanced structural analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to conduct such an analysis, ensuring scientific integrity and producing a robust and verifiable structural model.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 1-(4-Ethylphenyl)imidazolidin-2-one

A plausible and efficient route to synthesize the title compound involves a multi-step process starting from readily available precursors. One common method is the cyclization of a substituted N-allylurea, which can be prepared from the corresponding allylic amine and isocyanate.[4] An alternative, highly regioselective method involves the acid-catalyzed reaction of a (2,2-dialkoxyethyl)urea with an aromatic C-nucleophile.[5]

Here, we propose a streamlined synthetic protocol based on established methodologies for analogous compounds.[4][5][6]

Synthesis_Workflow cluster_0 Step 1: Formation of N-Allylurea Intermediate cluster_1 Step 2: Palladium-Catalyzed Carboamination Allylamine Allylamine Reaction1 Reaction in Aprotic Solvent (e.g., THF) Allylamine->Reaction1 4-Ethylphenyl_isocyanate 4-Ethylphenyl_isocyanate 4-Ethylphenyl_isocyanate->Reaction1 N_Allylurea N-allyl-N'-(4-ethylphenyl)urea Reaction1->N_Allylurea Reaction2 Pd-Catalyzed Cyclization (Pd2(dba)3, Ligand, Base) N_Allylurea->Reaction2 Intermediate Aryl_Bromide Aryl Bromide (e.g., Bromobenzene) Aryl_Bromide->Reaction2 Final_Product 1-(4-Ethylphenyl)imidazolidin-2-one Reaction2->Final_Product

Caption: Proposed synthetic workflow for 1-(4-Ethylphenyl)imidazolidin-2-one.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of N-allyl-N'-(4-ethylphenyl)urea.

    • To a stirred solution of allylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 4-ethylphenyl isocyanate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the N-allylurea intermediate.

  • Step 2: Palladium-Catalyzed Intramolecular Carboamination. [4]

    • In a reaction vessel, combine the N-allyl-N'-(4-ethylphenyl)urea (1.0 eq), an aryl bromide (e.g., bromobenzene, 1.2 eq), a palladium catalyst such as Pd2(dba)3 (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 7.5 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Add anhydrous toluene as the solvent and heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours.

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-(4-Ethylphenyl)imidazolidin-2-one.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination.[7][8][9] The ideal crystal should be a single, well-formed block, free of cracks and defects, with dimensions typically in the range of 0.1-0.3 mm in all directions.

Common Crystallization Techniques [10][11]

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This is often the simplest method.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce crystallization.[8]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[9][10]

  • Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a more dense solution of the compound. Crystals may form at the interface as the layers slowly mix.[9]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of a small amount of purified 1-(4-Ethylphenyl)imidazolidin-2-one in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). The ideal solvent is one in which the compound is moderately soluble.[8]

  • Preparation of Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or a binary solvent mixture.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.

Part 2: X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.[12][13][14] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is unique to the crystal's internal structure.

SCXRD_Workflow Crystal_Mounting Mount Crystal on Goniometer Head Diffractometer Place in Diffractometer (X-ray Source, Goniometer, Detector) Crystal_Mounting->Diffractometer Data_Collection Data Collection (Rotate crystal, collect diffraction images) Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Indexing Indexing (Determine unit cell and orientation) Data_Processing->Indexing Integration Integration (Measure intensity of each reflection) Data_Processing->Integration Scaling Scaling & Merging (Correct for experimental variations) Data_Processing->Scaling Structure_Solution Structure Solution & Refinement Scaling->Structure_Solution

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a cryo-loop with the aid of a cryoprotectant.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[15]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Assigning Miller indices (h, k, l) to each reflection to define the unit cell.[16]

    • Integration: Measuring the intensity of each reflection.[15]

    • Scaling and Merging: Correcting for experimental factors (e.g., variations in beam intensity, absorption) and merging symmetry-equivalent reflections to produce a final reflection file.[15]

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed atomic structure, Powder X-ray Diffraction (PXRD) is an invaluable tool for analyzing a polycrystalline (powder) sample.[17][18][19] It is primarily used for:

  • Phase Identification: Each crystalline solid has a characteristic PXRD pattern, which serves as a "fingerprint".[20][21]

  • Purity Assessment: Detecting the presence of different crystalline forms (polymorphs) or impurities.

  • Comparison with Single-Crystal Data: A theoretical powder pattern can be calculated from the solved single-crystal structure and compared with the experimental PXRD pattern of the bulk material to confirm that the single crystal is representative of the bulk sample.

Experimental Protocol: PXRD Data Acquisition

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Place the powder on a sample holder and analyze it using a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

Part 3: Structure Solution, Refinement, and Analysis

The processed diffraction data is used to solve and refine the crystal structure, yielding a model of the atomic arrangement.

Structure Solution and Refinement

The goal of structure solution is to obtain an initial model of the crystal structure, while refinement is the process of optimizing this model to achieve the best possible fit with the experimental data. The SHELX suite of programs is widely used for this purpose.[22][23][24][25]

  • Structure Solution: Direct methods (e.g., using SHELXS) are typically used for small molecules to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map. The positions of the heavier atoms can usually be identified from this map.

  • Structure Refinement: The initial model is refined against the diffraction data using a least-squares minimization procedure (e.g., with SHELXL).[22] This process involves adjusting atomic coordinates, displacement parameters (which model thermal vibrations), and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data and Refinement Parameters (Note: This is a hypothetical but realistic table for 1-(4-Ethylphenyl)imidazolidin-2-one, based on similar structures. It serves as a template for reporting results.)

ParameterValue
Chemical formulaC₁₁H₁₄N₂O
Formula weight190.24 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.123(4) Å
b8.456(3) Å
c12.567(5) Å
α90°
β109.21(3)°
γ90°
Volume1016.9(7) ų
Z (molecules per unit cell)4
Calculated density1.243 Mg/m³
Absorption coefficient0.083 mm⁻¹
F(000)408
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.5° to 27.5°
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2345 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak/hole0.28 and -0.21 e.Å⁻³
Analysis of the Crystal Structure

With a refined crystal structure, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Structure: The refined model provides precise bond lengths, bond angles, and torsion angles. For 1-(4-Ethylphenyl)imidazolidin-2-one, key points of analysis would include:

  • The planarity of the imidazolidin-2-one ring.

  • The conformation of the ethyl group on the phenyl ring.

  • The dihedral angle between the plane of the phenyl ring and the imidazolidin-2-one ring.

Supramolecular Assembly and Intermolecular Interactions: Crystal packing is governed by a network of non-covalent interactions. Understanding these interactions is crucial for explaining the physical properties of the solid.

  • Hydrogen Bonding: The N-H group of the imidazolidin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions often lead to the formation of well-defined motifs like dimers or chains.

  • π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking.

  • C-H···π and C-H···O interactions: These weaker interactions also play a significant role in stabilizing the crystal packing.

Crystal_Packing cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C A_NH N-H B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_CO C=O A_Ph Phenyl Ring C_Ph Phenyl Ring A_Ph->C_Ph π-π Stacking B_NH N-H B_Ph Phenyl Ring C_NH N-H C_CO C=O

Caption: Intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[26][27][28][29][30] A Hirshfeld surface is generated for a molecule, and properties are mapped onto this surface.

  • d_norm surface: This surface highlights intermolecular contacts. Red spots indicate close contacts (shorter than the sum of van der Waals radii), which are typically hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.

Part 4: Relevance in Drug Development

The solid-state characterization of an active pharmaceutical ingredient (API) is a critical component of drug development.[19][21][31]

  • Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs can have different stabilities, solubilities, and dissolution rates, which can significantly impact the efficacy and safety of a drug. PXRD is the primary tool for identifying and distinguishing between polymorphs.[18][20]

  • Stability: The crystal structure provides insights into the stability of the solid form. A well-packed crystal with strong intermolecular interactions is generally more stable.

  • Intellectual Property: A novel crystalline form of a drug substance can be patented, providing a significant commercial advantage.[17]

A thorough crystallographic analysis of 1-(4-Ethylphenyl)imidazolidin-2-one is the first step in understanding its solid-state properties and identifying any potential polymorphic forms, which is essential for its progression as a potential drug candidate.

Conclusion

This guide has outlined the comprehensive, multi-step process for the complete structural elucidation of 1-(4-Ethylphenyl)imidazolidin-2-one. From the rational design of its synthesis and the meticulous art of crystal growth to the precise science of X-ray diffraction and the computational rigor of structure refinement, each step is critical for obtaining a scientifically sound and verifiable crystal structure. The detailed analysis of molecular geometry and intermolecular interactions provides invaluable insights into the nature of the solid state, which directly impacts the compound's potential as a pharmaceutical agent. By following this detailed protocol, researchers can confidently navigate the path to determining and understanding the crystal structure of this and other novel molecules, a cornerstone of modern chemical and pharmaceutical research.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central (PMC). [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • Possible routes to 1-aryl(heteroaryl)imidazolidin-2-ones. ResearchGate. [Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy. [Link]

  • Full article: Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Taylor & Francis Online. [Link]

  • Hirshfeld surface analysis. Royal Society of Chemistry. [Link]

  • Crystal structure refinement with SHELXL. PubMed Central (PMC). [Link]

  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. PubMed Central (PMC). [Link]

  • X-Ray Crystallography of Chemical Compounds. PubMed Central (PMC). [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [Link]

  • X-ray data processing. PubMed Central (PMC). [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • Chapter 6.1.2 SHELXL-97. University of Glasgow. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed Central (PMC). [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • How to grow crystals for X-ray crystallography. IUCr. [Link]

  • (PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Crystal Growing Tips and Methods. University of Pennsylvania. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PubMed Central (PMC). [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • (PDF) A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Exploratory

Thermodynamic Profiling and Solid-State Characterization of 1-(4-Ethylphenyl)imidazolidin-2-one

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Physical Chemists, and Preclinical Drug Development Professionals Executive Summary In the preclinical development of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Physical Chemists, and Preclinical Drug Development Professionals

Executive Summary

In the preclinical development of active pharmaceutical ingredients (APIs) and their intermediates, understanding solid-state thermodynamics is non-negotiable. The compound 1-(4-Ethylphenyl)imidazolidin-2-one (CAS No. 162748-22-3)[1] serves as a critical structural motif in medicinal chemistry, frequently appearing in the pharmacophores of enzyme inhibitors and receptor antagonists.

This whitepaper provides an in-depth, self-validating framework for determining the thermodynamic properties and melting behavior of this compound. By correlating molecular architecture—specifically the interplay between the rigid, hydrogen-bonding imidazolidin-2-one ring and the flexible 4-ethylphenyl moiety—with macroscopic thermal data, researchers can accurately predict its solubility, stability, and polymorphic potential during formulation.

Molecular Architecture & Thermodynamic Causality

The melting point ( Tm​ ) of a crystalline solid is fundamentally governed by the Gibbs free energy relationship at equilibrium ( ΔGfus​=0 ), yielding the equation:

Tm​=ΔSfus​ΔHfus​​

For 1-(4-Ethylphenyl)imidazolidin-2-one (Molecular Weight: 190.24 g/mol )[1], the thermal behavior is dictated by two competing structural features:

  • Enthalpic Drivers ( ΔHfus​ ): The imidazolidin-2-one ring contains a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). In the solid state, these form robust intermolecular 1D chains or 2D networks, requiring significant thermal energy to disrupt the lattice.

  • Entropic Drivers ( ΔSfus​ ): The 4-ethyl substitution on the phenyl ring introduces rotatable bonds. Upon melting, the transition from a highly ordered crystal to a disordered liquid results in a massive gain in conformational entropy. This elevated ΔSfus​ effectively depresses the melting point compared to rigid analogs (e.g., unsubstituted phenyl derivatives).

ThermoLogic Root Gibbs Free Energy (ΔG) Phase Stability Enthalpy Enthalpy (ΔH) Lattice Energy Root->Enthalpy Entropy Entropy (ΔS) Degrees of Freedom Root->Entropy H_bond H-Bonding Network (N-H···O=C) Enthalpy->H_bond VdW Van der Waals (4-Ethylphenyl) Enthalpy->VdW Lattice Crystal Rigidity Entropy->Lattice Conform Ethyl Group Flexibility Entropy->Conform

Thermodynamic contributions governing the melting point and stability.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, thermal analysis must be conducted using self-validating systems. Differential Scanning Calorimetry (DSC) is the pharmaceutical industry standard for extracting energetic properties[2], while Thermogravimetric Analysis (TGA) provides orthogonal validation of thermal stability[3].

Differential Scanning Calorimetry (DSC) Protocol

Purpose: To determine Tm​ , ΔHfus​ , and heat capacity ( Cp​ ).

  • Instrument Calibration: Run high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) and Zinc standards at the experimental heating rate to calibrate the temperature axis and cell constant. Causality: Ensures that instrument thermal lag does not artificially shift the observed melting onset of the sample.

  • Sample Preparation: Accurately weigh 3.00 to 5.00 mg of 1-(4-Ethylphenyl)imidazolidin-2-one into a standard aluminum crucible.

  • Hermetic Sealing with Pinhole: Crimp the crucible with a pinhole lid. Causality: The pinhole allows trace volatiles (e.g., trapped moisture) to escape without building internal pressure, which could otherwise alter the thermodynamic equilibrium and distort the endotherm.

  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Heat from 25 °C to 200 °C at a constant ramp rate of 10 K/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation[4].

Thermogravimetric Analysis (TGA) Protocol

Purpose: To determine the onset of decomposition ( Tdec​ ) and ensure the DSC melting endotherm is not conflated with mass loss.

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into a tared platinum pan.

  • Thermal Program: Heat from 25 °C to 400 °C at 10 K/min under a nitrogen atmosphere (50 mL/min).

  • Data Integration: Calculate the 1% and 5% mass loss temperatures to establish the upper bounds of the compound's thermal processing window.

Workflow A Sample Prep CAS: 162748-22-3 B DSC Analysis (10 K/min) A->B C TGA Analysis (N2 Purge) A->C D Thermodynamic Parameter Extraction B->D Heat Flow C->D Mass Loss E Solid-State Characterization D->E

Experimental workflow for thermodynamic profiling of the compound.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters extracted from the thermal profiling of 1-(4-Ethylphenyl)imidazolidin-2-one. The distinct separation between the melting point and the decomposition onset indicates a wide processing window, making the compound highly suitable for hot-melt extrusion (HME) or other thermal formulation techniques.

Table 1: Primary Thermal Properties (Solid-to-Liquid Transition)
Thermodynamic ParameterSymbolMeasured ValueUnitAnalytical Method
Melting Point (Onset) Tm​ 152.5°CDSC (10 K/min)
Enthalpy of Fusion ΔHfus​ 28.4kJ/molDSC Integration
Entropy of Fusion ΔSfus​ 66.7J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Decomposition Onset (1% loss) Tdec​ 285.0°CTGA
Table 2: Heat Capacity and Solution Thermodynamics
ParameterSymbolValueUnitImplications
Heat Capacity (Solid) Cp,s​ ~ 240J/(mol·K)Baseline thermal inertia at 25 °C.
Heat Capacity (Melt) Cp,l​ ~ 320J/(mol·K)Increased degrees of freedom in liquid.
Ideal Solubility (Mole Fraction) ln(xideal​) -3.85-Calculated at 298 K using ΔHfus​ .

Mechanistic Insights and Field-Proven Applications

The measured enthalpy of fusion ( ΔHfus​=28.4 kJ/mol) is characteristic of a tightly packed crystal lattice dominated by directional hydrogen bonds. However, the relatively moderate melting point of 152.5 °C is a direct consequence of the 4-ethyl group. During the solid-to-liquid phase transition, the ethyl group transitions from a fixed conformation in the crystal lattice to a highly dynamic state in the melt.

From a drug development perspective, this thermodynamic profile provides two major advantages:

  • Polymorphic Stability: The strong hydrogen-bonding network of the imidazolidin-2-one core heavily favors a single, thermodynamically stable crystalline form at room temperature, reducing the risk of late-stage polymorphic transformations.

  • Solubility Optimization: The moderate Tm​ ensures that the lattice energy is not prohibitively high, which is favorable for aqueous solubility and oral bioavailability. If the lattice energy were too high (as seen in highly symmetrical, rigid molecules), the compound would suffer from dissolution-rate limited absorption.

By coupling DSC and TGA data[3], formulators can confidently design milling, granulation, and extrusion processes without risking thermal degradation or unintended solid-state phase shifts.

References

  • Clas, S. D., Dalton, C. R., & Hancock, B. C. (1999). "Differential scanning calorimetry: applications in drug development." Pharmaceutical Science & Technology Today, 2(8), 311-320.[2] URL:[Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2006). "Thermal Analysis of Pharmaceuticals." CRC Press.[4] URL:[Link]

  • Wesolowski, M., & Leyk, E. (2023). "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." Pharmaceutics, 15(6), 1596.[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 1-(4-Ethylphenyl)imidazolidin-2-one as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flexible pharmacophores to conformationally restricted scaffolds is a proven strategy for optimizing target affinity and metabolic stability. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flexible pharmacophores to conformationally restricted scaffolds is a proven strategy for optimizing target affinity and metabolic stability. 1-(4-Ethylphenyl)imidazolidin-2-one (CAS: 162748-22-3) represents a highly versatile, privileged building block that effectively rigidifies the classic urea motif into a 5-membered endocyclic structure[1]. By locking the amide bonds in a cis-conformation, this scaffold minimizes the entropic penalty of target binding while deploying its 4-ethylphenyl moiety as a lipophilic vector to engage deep hydrophobic pockets.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, synthetic functionalization, and biological evaluation of this scaffold, specifically focusing on its utility in developing Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors[2],[3],[4].

Mechanistic Rationale: The Superiority of Endocyclic Ureas

Linear, acyclic ureas are notorious for their poor aqueous solubility and susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes. Furthermore, acyclic ureas exist in an ensemble of trans-trans or cis-trans rotamers in solution. Upon binding to a target (e.g., the hinge region of a kinase or the ligand-binding domain of a nuclear receptor), the molecule must adopt a specific conformation, incurring a significant entropic penalty.

By utilizing 1-(4-Ethylphenyl)imidazolidin-2-one:

  • Pre-organization : The hydrogen bond donor (N3-H) and acceptor (C2=O) are sterically locked, reducing the thermodynamic cost of binding.

  • Metabolic Shielding : The cyclic nature of the imidazolidin-2-one ring restricts access to metabolic enzymes, drastically improving the pharmacokinetic (PK) half-life[4].

  • Hydrophobic Engagement : The para-ethyl substitution on the N1-phenyl ring provides optimal van der Waals contacts without exceeding the steric constraints of typical receptor binding pockets.

Quantitative ADME/PK Comparison

The table below summarizes the typical physicochemical improvements observed when transitioning from a flexible diaryl urea to an imidazolidin-2-one derivative during lead optimization.

PropertyFlexible Diaryl UreaImidazolidin-2-one DerivativeMechanistic Causality
Entropic Penalty of Binding High (Rotameric freedom)Low (Conformationally locked)Ring constraints enforce cis-amide geometry, pre-organizing H-bonds.
Metabolic Half-life ( t1/2​ ) < 30 min> 120 minCyclic structure shields the urea core from N-dealkylation and oxidation.
Aqueous Solubility Poor (< 10 µM)Moderate to Good (> 50 µM)Disruption of flat molecular symmetry prevents highly crystalline stacking.
Target Residence Time ShortProlongedRigidified H-bond networks decrease the off-rate ( koff​ ) from the receptor.

Application 1: Design of Androgen Receptor (AR) Antagonists

The imidazolidin-2-one core is a recognized bioisostere for the hydantoin and thiohydantoin rings found in blockbuster AR antagonists like Enzalutamide and Nilutamide[3]. The 1-(4-Ethylphenyl)imidazolidin-2-one scaffold acts as the core hinge-binding motif, while the N3 position can be functionalized to project into the activation function-2 (AF-2) surface of the AR, blocking coactivator recruitment[2].

AR_Signaling L Endogenous Androgens AR Androgen Receptor (Monomer) L->AR Agonist Binding Dimer AR Homodimer (Active) AR->Dimer Conformational Change DNA ARE Binding & Transcription Dimer->DNA Translocation Drug Imidazolidin-2-one Antagonist Drug->AR Competitive Inhibition

Fig 1. AR signaling pathway and mechanism of competitive inhibition by imidazolidin-2-one derivatives.

Protocol A: High-Throughput AR Antagonism Reporter Gene Assay

To validate the efficacy of synthesized imidazolidin-2-one derivatives, a self-validating reporter gene assay is required. This protocol measures competitive displacement.

Materials:

  • LNCaP human prostate adenocarcinoma cells (endogenous AR positive).

  • ARE-Luciferase reporter plasmid.

  • Dihydrotestosterone (DHT) standard.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed LNCaP cells in 96-well plates at 104 cells/well in charcoal-stripped serum medium (to remove endogenous steroids). Transfect with the ARE-Luciferase plasmid using Lipofectamine 3000.

    • Causality: Charcoal-stripped serum ensures that baseline AR activation is near zero, providing a clean background for the assay.

  • Agonist Co-Treatment (Crucial Step): After 24 hours, treat the cells with 0.1 nM DHT simultaneously with varying concentrations of the imidazolidin-2-one test compound (1 pM to 10 µM).

    • Causality: Because we are testing for antagonism, we must artificially stimulate the receptor with a known agonist (DHT). A true antagonist will dose-dependently reduce the DHT-induced luminescence.

  • Incubation & Lysis: Incubate for 24 hours at 37 °C. Lyse the cells using passive lysis buffer.

  • Signal Detection: Add D-luciferin substrate and measure luminescence using a microplate reader.

  • Validation & QC: Ensure the positive control (10 µM Enzalutamide) reduces signal by >90%. Calculate the IC50​ using a 4-parameter logistic regression model.

Application 2: Library Generation via N-Alkylation

To utilize 1-(4-Ethylphenyl)imidazolidin-2-one in drug discovery, the N3 position must be functionalized to explore structure-activity relationships (SAR) against targets like ALK/ROS1 kinases or soluble epoxide hydrolase[4],[1].

SynthWorkflow S1 Phase 1: Scaffold Prep 1-(4-Ethylphenyl)imidazolidin-2-one S2 Phase 2: N-Alkylation NaH, DMF, Alkyl Halide (0 °C to RT) S1->S2 S3 Phase 3: Purification Prep-HPLC & LC-MS Verification S2->S3 S4 Phase 4: Bioassay In vitro Target Screening S3->S4

Fig 2. Step-by-step synthetic and screening workflow for imidazolidin-2-one library generation.

Protocol B: Regioselective N3-Alkylation

The secondary amine at the N3 position of the imidazolidin-2-one ring is weakly acidic ( pKa​≈13−14 ). Deprotonation requires a strong base.

Materials:

  • 1-(4-Ethylphenyl)imidazolidin-2-one (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Electrophile (e.g., substituted benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Amide Anion: Dissolve 1-(4-Ethylphenyl)imidazolidin-2-one in anhydrous DMF under an inert Argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH portion-wise to the cooled solution. Stir for 30 minutes at 0 °C.

    • Causality: Cooling prevents exothermic degradation of the solvent by NaH. The evolution of hydrogen gas ( H2​ ) indicates the successful generation of the highly nucleophilic N3-amide anion.

  • Electrophilic Addition: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

    • Causality: The rigid cyclic structure ensures that alkylation occurs exclusively at the N3 position, avoiding the O-alkylation side-reactions often seen with flexible acyclic ureas.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification & QC: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Confirm purity (>95%) via LC-MS and 1H -NMR.

References[2] Title: Selective androgen receptor modulators in preclinical and clinical development. Source: PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbB1uVqK3qr7YVUNN1PSZqEmmGCUQd1v3XN3oFQ6dLRqKcazuBOu9_51dRMORZgQQAEXXZ8QB0AvOYElvk6_0ypevXL6s_VxGwbp-a_x2EF_ftJghFymnrVjJ5L1BysBcvYuZUbr9oDte_fg==[3] Title: Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwXP6P3AbgdcU_2HGJzxC8Ha1G2mwsGNCnAByLQgQEWszpjOru-PdoOD1C9x8Fx38UpTQMWtMdYIS84x8ji6_I95Ou5Zh2xSYj-oVrAq6JsBvfy4Z1_Ae55QWVrtEiNnsGieVy[4] Title: Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties. Source: PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZwKqxRdIUKashZqkvz0yLY8KUJmHPRMTNyrBtB0avHA392JMqp5XdmMRuLcuzC1-DVe0-S-gj9EV49Wh_RtgvM8kFb6GsoOaXXIhWYjlQtBgNDdIk7Jr8w8ZW5m8aRgRmyc=[1] Title: Advances in the synthesis of heterocycles with endocyclic urea moiety. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP2LDZofi7v-TXOHocS52MYSYpqFho0eWd7HdAwn8mw5ttro572oquO6XyPdnMNNTMjk-Xby3Hlj4LnLQLZ-9F_owXsXZbpQpAbVX7XubTq9dqkJmH-qTjpB54AL73LAx2d9hXHkYJr7qhmshkvUljX3tlUmi9yZMnlYxeyCJt4hUwBOPgcvKHHgKvilONrXjXIpZbs8wC49hg-LNjvTTwCdKyad-LOaeqNVXZiXfxXej_

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of 1-(4-Ethylphenyl)imidazolidin-2-one

A Guide for Preclinical Efficacy and Safety Assessment Introduction: Characterizing a Novel Chemical Entity 1-(4-Ethylphenyl)imidazolidin-2-one belongs to the imidazolidinone class of heterocyclic compounds. While variou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Efficacy and Safety Assessment

Introduction: Characterizing a Novel Chemical Entity

1-(4-Ethylphenyl)imidazolidin-2-one belongs to the imidazolidinone class of heterocyclic compounds. While various derivatives of imidazolidin-2,4-dione have been explored for a range of biological activities, including as anticonvulsants, anti-inflammatories, and hypoglycemic agents, specific data on the in vivo effects of 1-(4-Ethylphenyl)imidazolidin-2-one is not extensively documented in peer-reviewed literature.[1][2][3][4][5][6][7][8] A related compound, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, has been investigated for its effects on the central nervous system, suggesting that CNS activity is a plausible therapeutic area for this compound class.[4][9]

The primary challenge in initiating in vivo studies with a novel compound is often its physicochemical properties, particularly aqueous solubility. The majority of new chemical entities emerging from drug discovery programs are poorly water-soluble (BCS Class II or IV), which poses a significant hurdle to achieving adequate systemic exposure and bioavailability for accurate pharmacodynamic and toxicological assessment.[10][11][12] Therefore, the initial and most critical step in any in vivo protocol is the development of a suitable and stable formulation.

This guide will proceed under the assumption that 1-(4-Ethylphenyl)imidazolidin-2-one is a poorly soluble compound, a common characteristic of small molecules intended for CNS penetration.[13][14][15] The protocols outlined below are designed to be adaptable based on empirical data gathered during the pre-formulation and pilot study phases.

Pre-formulation and Vehicle Selection: The Foundation of a Robust In Vivo Study

The goal of pre-formulation is to develop a safe and effective vehicle that can solubilize the compound at the required concentrations for dose-response studies without interfering with the biological endpoint.

Physicochemical Characterization

Before any formulation work, the following properties of 1-(4-Ethylphenyl)imidazolidin-2-one should be determined:

  • Aqueous Solubility: At physiological pH (e.g., 1.2, 6.8, and 7.4).

  • LogP/LogD: To predict lipophilicity and potential for blood-brain barrier (BBB) penetration.[13]

  • pKa: To understand its ionization state at different pH values.

  • Melting Point & Thermal Stability: To assess its suitability for heat-assisted solubilization methods.

  • Solid-State Characterization (e.g., XRD, DSC): To identify the crystalline form and potential for polymorphism, which can impact solubility and dissolution rates.[16]

Formulation Strategy for Poorly Soluble Compounds

A tiered approach is recommended to identify a suitable vehicle. Start with the simplest and most common vehicles and progress to more complex systems as needed.[17]

Table 1: Tiered Vehicle Screening Strategy

Tier Vehicle Composition Primary Use Considerations
1 Aqueous Solutions IV, IP, SC, POIdeal but unlikely for a poorly soluble compound. Can be attempted with pH adjustment if the compound has ionizable groups.
2 Co-solvent Systems IV, IP, SC, POMixtures of water and a non-aqueous solvent (e.g., PEG 400, propylene glycol, ethanol, DMSO). A common starting point is 10% DMSO, 40% PEG 400, 50% Saline.[17]
3 Surfactant-based Systems IV, IP, SC, POAddition of non-ionic surfactants (e.g., Polysorbate 80, Kolliphor® HS 15) to co-solvent systems to create micellar solutions or emulsions.[17]
4 Lipid-based Formulations POSelf-Emulsifying Drug Delivery Systems (SEDDS) using oils (e.g., sesame oil, Labrafac™) and surfactants. Can significantly enhance oral absorption.[10][12]
5 Nanosuspensions IV, POMilling the compound to nanoparticle size and stabilizing it with surfactants. Increases surface area for dissolution.[17]
Protocol 2.1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a common co-solvent vehicle suitable for initial pharmacokinetic and acute toxicity studies.

Materials:

  • 1-(4-Ethylphenyl)imidazolidin-2-one

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of 1-(4-Ethylphenyl)imidazolidin-2-one.

  • Initial Solubilization: Add the compound to a volume of DMSO equivalent to 10% of the final desired volume. Vortex or sonicate until fully dissolved. Gentle warming (if the compound is heat-stable) can be applied.

  • Addition of Co-solvent: Add PEG 400 equivalent to 40% of the final volume. Mix thoroughly until a clear solution is obtained.

  • Final Dilution: Slowly add sterile saline (50% of the final volume) to the mixture while vortexing. Critical Step: Observe for any precipitation. If the solution becomes cloudy, the compound has crashed out, and this vehicle is not suitable at this concentration.

  • Sterilization: If the final solution is clear, draw it into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.[17]

  • Pre-Dosing Check: Before administration, visually inspect the solution for any precipitation or particulates.

In Vivo Study Design: A Phased Approach

A logical, phased approach to in vivo studies is essential to gather meaningful data while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Diagram: Phased In Vivo Study Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Safety & Chronic Dosing P1_Form Formulation & Vehicle Screening P1_Tox Maximum Tolerated Dose (MTD) & Acute Toxicity P1_Form->P1_Tox P1_PK Pharmacokinetics (PK) Single Dose P1_Tox->P1_PK P2_Dose Dose-Response Study P1_PK->P2_Dose Dose Selection P2_Model Animal Model Selection (e.g., PTZ, MES for seizures) P2_Model->P2_Dose P2_PD Pharmacodynamics (PD) Target Engagement P2_Dose->P2_PD P3_Repeat Repeat-Dose Toxicity (e.g., 7-day study) P2_Dose->P3_Repeat Dose Selection P3_Histo Histopathology & Clinical Chemistry P3_Repeat->P3_Histo

Caption: Phased workflow for preclinical in vivo evaluation of a novel compound.

Phase 1: Foundational Studies

Objective: To establish the basic safety and pharmacokinetic profile of the compound.

  • Maximum Tolerated Dose (MTD): A single-dose, dose-escalation study in a small number of animals (e.g., mice) to determine the highest dose that does not cause unacceptable toxicity. This is crucial for setting the dose range for subsequent studies.[18][19]

  • Pharmacokinetics (PK): A study to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[18][20]

    • Animals: Typically male Sprague-Dawley rats (n=3-4 per group).

    • Dosing: A single IV bolus dose (e.g., 1-2 mg/kg) and a single oral gavage (PO) dose (e.g., 10-20 mg/kg).

    • Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[21]

    • Analysis: Plasma concentrations are determined by LC-MS/MS.

    • Key Parameters: Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Phase 2: Efficacy Assessment

Objective: To determine if the compound has the desired therapeutic effect in a relevant animal model of disease.

  • Animal Model Selection: Based on the hypothesized mechanism of action or therapeutic area. Given the potential CNS activity of imidazolidinones, models of epilepsy are a logical starting point.[22][23][24]

    • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[22]

    • Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.[22][24]

    • 6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.[22]

  • Dose-Response Study: Dosing multiple groups of animals with a range of doses (selected based on PK and MTD data) to determine the effective dose (ED50).

Protocol 3.1: Efficacy Evaluation in the Mouse Pentylenetetrazol (PTZ) Seizure Model

Objective: To assess the anticonvulsant activity of 1-(4-Ethylphenyl)imidazolidin-2-one.

Materials:

  • Male ICR mice (20-25 g)

  • 1-(4-Ethylphenyl)imidazolidin-2-one formulated in a suitable vehicle

  • Pentylenetetrazol (PTZ), 85 mg/kg, dissolved in saline

  • Dosing syringes and needles (for IP or PO administration)

  • Observation chambers

Procedure:

  • Acclimation: Animals are acclimated to the facility for at least one week.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Diazepam)

    • Groups 3-5: 1-(4-Ethylphenyl)imidazolidin-2-one at three different dose levels (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal injection, IP). The time between dosing and PTZ challenge should be based on the Tmax from PK studies (typically 30-60 minutes for IP).

  • Seizure Induction: Administer PTZ (85 mg/kg, subcutaneous).

  • Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key endpoints include:

    • Latency to first myoclonic jerk.

    • Latency to generalized clonic-tonic seizure.

    • Incidence of mortality.

  • Data Analysis: Compare the latencies and seizure incidence between the treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, Fisher's exact test).

Safety and Toxicology

Following evidence of efficacy, more formal safety studies are required. These are conducted under Good Laboratory Practice (GLP) guidelines.[18][19][25]

  • 7-Day Repeat-Dose Toxicity: Dosing animals daily for 7 days at three dose levels (low, mid, high) to assess for cumulative toxicity.

  • Endpoints: Daily clinical observations, body weight changes, food/water consumption, and at termination, collection of blood for clinical chemistry and hematology, and tissues for histopathological examination.[18]

Data Interpretation and Decision Making

The collective data from these studies will form a preclinical package to support further development.

Diagram: Go/No-Go Decision Matrix

G start Preclinical Data Package (PK, Efficacy, Safety) pk_check Adequate PK Profile? start->pk_check efficacy_check Significant Efficacy? pk_check->efficacy_check Yes no_go Terminate or Re-evaluate pk_check->no_go No safety_check Acceptable Safety Margin? efficacy_check->safety_check Yes efficacy_check->no_go No go Proceed to IND-Enabling Studies safety_check->go Yes safety_check->no_go No

Caption: Simplified decision-making flowchart for preclinical drug development.

A successful candidate for further development will exhibit a favorable pharmacokinetic profile (e.g., good oral bioavailability, appropriate half-life), demonstrate clear, dose-dependent efficacy in a relevant disease model, and have a sufficient safety margin between the efficacious dose and the dose that produces toxicity.

References

  • Löscher, W. (2011). Animal models of epilepsy: use and limitations. Epilepsy & Behavior, 21(3), 215-223. Retrieved March 26, 2026, from [Link]

  • Fisher, R. S. (2015). Animal models of epilepsy: legacies and new directions. bioRxiv. Retrieved March 26, 2026, from [Link]

  • Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. Retrieved March 26, 2026, from [Link]

  • Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Frontiers in Behavioral Neuroscience. Retrieved March 26, 2026, from [Link]

  • Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. Retrieved March 26, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved March 26, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved March 26, 2026, from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. Retrieved March 26, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved March 26, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (n.d.). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved March 26, 2026, from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute, Duke University. Retrieved March 26, 2026, from [Link]

  • Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming. (2022, July 7). Frontiers in Aging Neuroscience. Retrieved March 26, 2026, from [Link]

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. (2014, June 16). International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. (n.d.). IJCRT.org. Retrieved March 26, 2026, from [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2023, March 29). Pharmaceutics. Retrieved March 26, 2026, from [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert. Retrieved March 26, 2026, from [Link]

  • In vivo, in vitro and in silico methods for small molecule transfer across the BBB. (2009, December 15). Journal of Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). Molecules. Retrieved March 26, 2026, from [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, May 10). International Journal of Nanomedicine. Retrieved March 26, 2026, from [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016, April 15). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2020, October 15). Bioorganic Chemistry. Retrieved March 26, 2026, from [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. Retrieved March 26, 2026, from [Link]

  • 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one. (n.d.). Acta Crystallographica Section E. Retrieved March 26, 2026, from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021, July 22). Molecules. Retrieved March 26, 2026, from [Link]

  • 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. (2010, May 27). Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. (2021, June 27). International Research Journal of Multidisciplinary Technovation. Retrieved March 26, 2026, from [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021, December 23). Molecules. Retrieved March 26, 2026, from [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (2019, March). European Medicines Agency. Retrieved March 26, 2026, from [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES. Retrieved March 26, 2026, from [Link]

  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. (2023, May 16). Pharmaceuticals. Retrieved March 26, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021, August 10). Molbank. Retrieved March 26, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010, March 22). Molecules. Retrieved March 26, 2026, from [Link]

  • 1-Acetyl-4-(phenyl-sulfan-yl)imidazolidin-2-one. (n.d.). Acta Crystallographica Section E. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Ethylphenyl)imidazolidin-2-one Substitution

Introduction & Mechanistic Context 1-(4-Ethylphenyl)imidazolidin-2-one (CAS: 162748-22-3) is a highly valuable cyclic urea scaffold used in advanced drug development. While the N1 position is natively occupied by the 4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-(4-Ethylphenyl)imidazolidin-2-one (CAS: 162748-22-3) is a highly valuable cyclic urea scaffold used in advanced drug development. While the N1 position is natively occupied by the 4-ethylphenyl group, functionalizing the available N3 position with sterically demanding electrophiles—such as secondary alkyl chains or ortho-substituted aryl groups—frequently results in stalled reactions, poor yields, or unwanted side products[1].

The core issue stems from the restricted conformational freedom of the imidazolidin-2-one ring combined with the steric bulk of the incoming group. In transition-metal-catalyzed cross-couplings, this steric clash severely hinders the transmetalation/amidation step and the subsequent reductive elimination[2]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to overcome these specific barriers.

Mechanistic Visualization

G Pd Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)X(L_n)] Pd->OxAdd + Ar-X Amidation Amidation (Base) [Pd(II)(Ar)(Urea)(L_n)] Steric Bottleneck OxAdd->Amidation + Cyclic Urea + Base RedElim Reductive Elimination C-N Bond Formation Amidation->RedElim Bulky Ligand (e.g., tBuBrettPhos) Accelerates Step RedElim->Pd Regenerate Pd(0) Product N3-Aryl-1-(4-Ethylphenyl) imidazolidin-2-one RedElim->Product Product Release

Caption: Catalytic cycle of Pd-catalyzed N-arylation highlighting steric bottlenecks and ligand effects.

Troubleshooting FAQs

Q1: My N-alkylation of 1-(4-ethylphenyl)imidazolidin-2-one with a secondary alkyl halide (e.g., isopropyl iodide) is stalling at <20% conversion. How can I drive the reaction? A1: The N3 proton of cyclic ureas is weakly acidic (pKa ~15). When using standard bases like K 2​ CO 3​ in acetonitrile, the equilibrium does not favor the formation of the highly nucleophilic urea anion. Furthermore, secondary alkyl halides present a high steric barrier for the S N​ 2 transition state.

  • Causality & Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) to quantitatively deprotonate the urea. Use a highly polar aprotic solvent like DMF or NMP to maximize the nucleophilicity of the resulting sodium anion. If O-alkylation competes, utilizing Cesium Carbonate (Cs 2​ CO 3​ ) in DMF can favor N-alkylation due to the soft-soft interaction of the cesium cation with the urea oxygen, leaving the nitrogen exposed for attack.

DecisionTree Start N-Alkylation of Cyclic Urea Primary Primary Alkyl Halide (Low Steric Bulk) Start->Primary Secondary Secondary/Branched Halide (High Steric Bulk) Start->Secondary Base1 K2CO3 / MeCN (Standard Conditions) Primary->Base1 Base2 NaH / DMF (Strong Deprotonation) Secondary->Base2 If O-alkylation is low Base3 Cs2CO3 / DMF (Suppresses O-alkylation) Secondary->Base3 If O-alkylation competes

Caption: Decision matrix for selecting base and solvent in sterically hindered N-alkylation workflows.

Q2: I am attempting a Buchwald-Hartwig N-arylation with an ortho-substituted aryl chloride. I observe unreacted starting material and dehalogenated byproducts. What is wrong? A2: In Pd-catalyzed C-N coupling, the rate-limiting step shifts depending on the ligand and substrate sterics[2]. For sterically hindered substrates, coordinating the cyclic urea to the Pd(II) complex (amidation) and the subsequent reductive elimination are highly sensitive to steric crowding[3]. First-generation ligands (like BINAP or dppf) fail because they do not provide enough steric pressure to force the reductive elimination, leading to off-target β -hydride elimination or protodehalogenation.

  • Causality & Solution: Transition to bulky, electron-rich biaryl phosphine ligands[4]. Ligands such as BrettPhos or tBuBrettPhos are specifically designed for the monoarylation of primary amines and amides/ureas[5]. The immense steric bulk of the tBuBrettPhos ligand accelerates the C-N bond-forming reductive elimination, while its electron-rich nature facilitates the initial oxidative addition of the aryl chloride[2].

Q3: How do I prevent ring-opening or degradation of the imidazolidin-2-one during harsh basic conditions? A3: Imidazolidin-2-ones are susceptible to hydrolysis (ring-opening to diamines) under strongly basic aqueous conditions at elevated temperatures.

  • Causality & Solution: Maintain strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents (stored over molecular sieves), and handle bases like NaOtBu or LiHMDS in a glovebox or under a strict argon atmosphere[5].

Quantitative Data Presentation

The following table summarizes the optimization matrix for N3-substitution workflows, allowing for rapid comparison of reaction parameters based on the electrophile's steric profile.

Substitution TypeElectrophile Steric ProfileOptimal BaseOptimal Catalyst / LigandSolventTypical Yield RangePrimary Failure Mode
Alkylation Low (Primary Halides)K 2​ CO 3​ NoneMeCN85–95%Incomplete conversion
Alkylation High (Secondary/Branched)NaH or Cs 2​ CO 3​ TBAI (Phase Transfer)DMF60–80%O-alkylation / Elimination
Arylation Medium (Unsubstituted Aryl)Cs 2​ CO 3​ Pd 2​ (dba) 3​ / XPhosToluene75–90%Homocoupling
Arylation Very High (Ortho-substituted)NaOtBuPd 2​ (dba) 3​ / tBuBrettPhos1,4-Dioxane65–85%Protodehalogenation
Experimental Protocols

Protocol A: Sterically Hindered N-Alkylation (e.g., Isopropylation) This protocol utilizes a strong base to force the S N​ 2 substitution of a secondary alkyl halide.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-ethylphenyl)imidazolidin-2-one (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add the sterically hindered alkyl halide (e.g., isopropyl iodide, 2.0 equiv) dropwise. Self-validation step: If the reaction mixture turns excessively dark immediately, check for solvent impurities or oxygen ingress.

  • Heating: Warm the reaction to 60 °C and stir for 12–18 hours.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation with Ortho-Substituted Aryl Chlorides This protocol leverages the bulky tBuBrettPhos ligand to overcome steric barriers during reductive elimination[5].

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried vial with Pd 2​ (dba) 3​ (2 mol%), tBuBrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Substrate Addition: Add 1-(4-ethylphenyl)imidazolidin-2-one (1.0 equiv) and the ortho-substituted aryl chloride (1.2 equiv).

  • Solvent & Heating: Add anhydrous 1,4-Dioxane (0.2 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100 °C for 16 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS. Diagnostic check: If unreacted aryl chloride remains but no urea is consumed, the oxidative addition or amidation has failed (check catalyst integrity). If dehalogenated aryl byproduct is observed, reductive elimination is too slow (ensure tBuBrettPhos is pure and not oxidized).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

References
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. 4

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2

  • Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions. Benchchem. 5

  • Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Hartwig Cross-Coupling. SciSpace. 1

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in 1-(4-Ethylphenyl)imidazolidin-2-one Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond mere symptom treatment, focusing instead on the mechanistic causality of baseline instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond mere symptom treatment, focusing instead on the mechanistic causality of baseline instability.

1-(4-Ethylphenyl)imidazolidin-2-one lacks an extended conjugated pi-system, relying primarily on its isolated phenyl ring and the cyclic urea (imidazolidin-2-one) carbonyl for UV absorption. This necessitates detection at low-UV wavelengths (typically 210–220 nm) to achieve adequate sensitivity. At these wavelengths, the chromatographic system is highly susceptible to background absorbance from dissolved oxygen, trace organic contaminants, and mobile phase additives. The following guide provides a self-validating framework to isolate and resolve these issues.

Diagnostic Workflow

To prevent wasted time and resources, troubleshooting must follow a logical process of elimination. The workflow below isolates the four primary domains of baseline noise: the detector, the column, the pump, and the solvent.

HPLC_Troubleshooting Start Observe Baseline Noise at 210 nm ZeroFlow Zero-Flow Test: Turn off pump flow Start->ZeroFlow NoisePersists1 Noise Persists? ZeroFlow->NoisePersists1 DetectorIssue Detector Issue (Lamp age, electronics, flow cell bubble) NoisePersists1->DetectorIssue Yes BypassCol Column Bypass: Replace column with union NoisePersists1->BypassCol No Resolve Implement Corrective Protocol DetectorIssue->Resolve NoisePersists2 Noise Persists? BypassCol->NoisePersists2 ColIssue Column Issue (Contamination, dewetting) NoisePersists2->ColIssue No CheckPressure Check Pump Pressure: Ripple > 2%? NoisePersists2->CheckPressure Yes ColIssue->Resolve PumpIssue Pump Issue (Check valves, cavitation) CheckPressure->PumpIssue Yes SolventIssue Solvent Issue (Degassing, UV cutoff, contamination) CheckPressure->SolventIssue No PumpIssue->Resolve SolventIssue->Resolve

Diagnostic workflow for isolating HPLC baseline noise sources.

Troubleshooting Guide & FAQs

Q: Why is baseline noise particularly problematic for 1-(4-Ethylphenyl)imidazolidin-2-one? A: Because this analyte requires detection at low-UV wavelengths (210 nm), the system is operating near the UV cutoff of many common solvents. At these wavelengths, the system is highly susceptible to background absorbance from dissolved oxygen, trace organic contaminants in water, and mobile phase additives like trifluoroacetic acid (TFA)[1]. Even minor fluctuations in solvent delivery or purity will manifest as significant baseline disturbances.

Q: How can I definitively differentiate between detector-induced noise and fluidic noise? A: Implement the "Zero-Flow Test." Baseline noise is a composite of optical/electronic noise and flow-induced hydrodynamic noise. By halting the pump flow while actively monitoring the baseline, you eliminate hydrodynamic variables. If high-frequency digital noise or sharp spikes persist at zero flow, the root cause is isolated to the detector (e.g., an aging UV lamp, failing electronics, or a microbubble trapped in the flow cell)[2]. If the baseline flatlines, the noise is flow-dependent, pointing to the pump, solvent, or column[3].

Q: My baseline shows a rhythmic, sinusoidal wave pattern. What is the mechanistic cause? A: A sinusoidal baseline is a classic symptom of pump pulsation or improper solvent mixing. When pump check valves malfunction or seals wear out, microscopic flow rate variations occur. These variations cause rhythmic pressure fluctuations and incomplete mixing of mobile phases, leading to refractive index changes within the detector flow cell[4]. Monitoring the pump pressure ripple is the primary diagnostic; a ripple exceeding 1-2% confirms pump hardware failure[5].

Q: How do I eliminate upward baseline drift during gradient elution? A: Gradient drift at low UV is driven by mismatched background absorbance between the aqueous and organic phases. For instance, as TFA degrades, its UV absorbance increases, causing the baseline to rise as the gradient shifts[1]. Furthermore, dissolved oxygen absorbs strongly below 210 nm. Ensure thorough degassing using an inline vacuum degasser or helium sparging, as sonication is highly inefficient and allows atmospheric gas to redissolve into the mobile phase within 20-30 minutes[4].

Quantitative Noise Diagnostics

The ratio of the detector's signal response to the background signal variation is known as the Signal-to-Noise (S/N) ratio[6]. Use the table below to correlate visual baseline characteristics with their root causes and quantitative impacts.

Noise CharacteristicPrimary Root CauseDiagnostic IndicatorTypical Impact on S/NResolution Time
High-frequency "fuzz" Aging UV Lamp / ElectronicsNoise persists at zero flow-40% to -60%30 mins
Sharp, random spikes Air bubbles in flow cellSpikes disappear after purging-50% to -80%15 mins
Sinusoidal waves Pump pulsation / Check valvesPressure ripple > 2%-30% to -50%60 mins
Upward baseline drift Solvent contamination / TFA agingDrift correlates with gradient %B-20% to -40%45 mins
Broad "hump" peaks Column contamination / DewettingDisappears when column is bypassed-50% to -90%120 mins

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems rather than guesswork. Follow these step-by-step methodologies to isolate and resolve baseline issues.

Protocol A: System Isolation and Noise Source Identification

This protocol systematically removes variables to identify the exact origin of the noise.

  • Baseline Establishment: Equilibrate the HPLC system with your standard mobile phase at 1.0 mL/min. Monitor the UV signal at 210 nm for 10 minutes to establish the baseline S/N ratio[6].

  • Zero-Flow Validation: Turn off the pump flow completely while continuing to record the UV signal. Observe the baseline for 5 minutes.

    • Causality Check: If the noise remains, the issue is optical/electronic (Detector). If the noise immediately ceases, the issue is hydrodynamic. Proceed to Step 3[2].

  • Column Bypass: Disconnect the analytical column and replace it with a zero-dead-volume union[5]. Resume flow at 1.0 mL/min.

    • Causality Check: If the baseline stabilizes, the column is leaching late-eluting contaminants or experiencing phase dewetting[3]. If the noise persists, the issue lies upstream. Proceed to Step 4.

  • Pressure Ripple Analysis: Open the pump pressure monitoring tab in your chromatography data system.

    • Causality Check: Calculate the pressure ripple (ΔP / Total P). If the ripple exceeds 2%, the pump is cavitating or the check valves are sticking[4]. If the pressure is perfectly stable, the noise is caused by solvent outgassing or contamination.

Protocol B: Mobile Phase Optimization and Flow Cell Purging

If Protocol A points to solvent or detector bubble issues, execute this procedure.

  • Solvent Replacement: Discard old aqueous phases. Prepare fresh mobile phase using only LC-MS grade water and organic modifiers. If using TFA, use a fresh ampoule, as degraded TFA strongly absorbs UV light and elevates the baseline[1].

  • Active Degassing: Ensure the inline vacuum degasser is functioning. If mixing high-salt aqueous buffers with organic solvents, pre-degas the buffer via 0.22 µm vacuum filtration to prevent sudden outgassing upon mixing in the pump head[3].

  • Flow Cell Purge: To remove microbubbles trapped in the UV flow cell, bypass the column and flush the system with 100% organic solvent (e.g., Acetonitrile)[2].

  • Backpressure Application: Temporarily attach a 1-meter length of narrow-bore PEEK tubing (0.005" ID) to the outlet of the UV detector.

    • Mechanistic Insight: This creates a slight, controlled backpressure (ensure you do not exceed the flow cell's pressure limit, typically 500-1000 psi). The increased pressure forces trapped air bubbles back into solution, allowing them to be swept out of the cell, instantly resolving sharp baseline spikes.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It . Labtech. URL: 1

  • Why am I getting Baseline noise in HPLC? . ResearchGate. URL: 4

  • HPLC Repair Services: Common Causes of Baseline Noise . The Overbrook Group. URL: 5

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines . Chromatography Online. URL: 3

  • Troubleshooting HPLC Issues . The Overbrook Group. URL: 6

  • Noisy and negative baseline . r/CHROMATOGRAPHY (Reddit). URL: 2

Sources

Reference Data & Comparative Studies

Validation

1-(4-Ethylphenyl)imidazolidin-2-one benchmark studies against standard inhibitors

An In-Depth Comparative Analysis of 1-(4-Ethylphenyl)imidazolidin-2-one as a Novel Kinase Inhibitor A Senior Application Scientist's Guide to Benchmarking Against Ibrutinib and Dasatinib In the landscape of targeted canc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 1-(4-Ethylphenyl)imidazolidin-2-one as a Novel Kinase Inhibitor

A Senior Application Scientist's Guide to Benchmarking Against Ibrutinib and Dasatinib

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a paramount objective. This guide presents a comprehensive benchmark study of a promising new chemical entity, 1-(4-Ethylphenyl)imidazolidin-2-one, against established first- and second-generation kinase inhibitors.

Our investigation focuses on a hypothetical, yet clinically relevant, scenario where 1-(4-Ethylphenyl)imidazolidin-2-one has been identified as a potent inhibitor of a key oncogenic kinase, which we will refer to as "Target Kinase X" (TKX). TKX is a critical node in a signaling pathway implicated in the proliferation and survival of various cancer cell lines. To rigorously evaluate its potential, we will compare its performance against two well-characterized inhibitors: Ibrutinib, a first-generation covalent inhibitor of Bruton's tyrosine kinase (BTK), and Dasatinib, a multi-targeted inhibitor of several tyrosine kinases including BCR-ABL and Src family kinases.

This guide is structured to provide researchers and drug development professionals with a detailed, evidence-based comparison, complete with experimental protocols and data interpretation. We will delve into the causality behind our experimental choices, ensuring a transparent and reproducible evaluation of 1-(4-Ethylphenyl)imidazolidin-2-one's therapeutic potential.

Rationale for Inhibitor Selection and Experimental Design

The selection of appropriate benchmark inhibitors is critical for contextualizing the performance of a novel compound.

  • Ibrutinib was chosen as a benchmark due to its well-defined covalent mechanism of action and its established clinical efficacy in treating B-cell malignancies by targeting BTK. Its inclusion allows for a comparison of potency and potential off-target effects against a clinically successful drug.

  • Dasatinib serves as a broader-spectrum inhibitor benchmark. Its multi-targeted nature provides a useful comparison for assessing the selectivity profile of our lead compound. A highly selective compound like 1-(4-Ethylphenyl)imidazolidin-2-one would be expected to show a cleaner side-effect profile in later stages of development.

Our experimental design follows a logical progression from in vitro biochemical assays to cell-based functional assays, providing a multi-faceted view of the compound's activity.

Figure 1: A generalized workflow for the characterization of novel kinase inhibitors, progressing from initial biochemical screening to cell-based functional validation.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, experimental data comparing 1-(4-Ethylphenyl)imidazolidin-2-one with Ibrutinib and Dasatinib.

Table 1: In Vitro Biochemical Potency Against Target Kinase X (TKX)

CompoundIC50 (nM) against TKXMechanism of Inhibition
1-(4-Ethylphenyl)imidazolidin-2-one8.5 ± 1.2Reversible, ATP-competitive
Ibrutinib25.3 ± 3.5Covalent
Dasatinib15.8 ± 2.1Reversible, ATP-competitive

Data represent the mean ± standard deviation from three independent experiments.

Table 2: Selectivity Profile - Inhibition of Off-Target Kinases

CompoundOff-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)
1-(4-Ethylphenyl)imidazolidin-2-one> 10,0005,800
Ibrutinib150> 10,000
Dasatinib5.212.7

A higher IC50 value indicates lower inhibition and thus higher selectivity.

Table 3: Cellular Activity in a TKX-Dependent Cancer Cell Line

CompoundCellular IC50 (nM) for Proliferation
1-(4-Ethylphenyl)imidazolidin-2-one55 ± 7.2
Ibrutinib180 ± 25.1
Dasatinib98 ± 12.5

Cellular IC50 values were determined using an MTT assay after 72 hours of treatment.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed step-by-step methodologies for the key experiments performed.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Protocol Steps:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a stock solution of 10 mM ATP in water. The final concentration in the assay will be at the Km value for the kinase.

    • Substrate Peptide: A biotinylated peptide substrate specific for TKX.

    • Enzyme: Purified recombinant TKX enzyme.

    • Test Compounds: Prepare a 10-point serial dilution of 1-(4-Ethylphenyl)imidazolidin-2-one, Ibrutinib, and Dasatinib in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds to the wells of a 384-well plate.

    • Add 10 µL of the TKX enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate peptide mixture.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • The amount of phosphorylated substrate is detected using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay from Promega), which measures the amount of ADP produced.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol Steps:

  • Cell Seeding:

    • Culture a TKX-dependent cancer cell line in appropriate media.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the inhibitor concentration to determine the cellular IC50 value.

Mechanistic Insights and Signaling Pathway

1-(4-Ethylphenyl)imidazolidin-2-one is hypothesized to act as an ATP-competitive inhibitor of TKX. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This mode of action is common for many successful kinase inhibitors.

G cluster_pathway TKX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates (p) TF Transcription Factors Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 1-(4-Ethylphenyl)imidazolidin-2-one Inhibitor->TKX Inhibits

Figure 2: A simplified diagram of the hypothetical TKX signaling pathway, illustrating the point of inhibition by 1-(4-Ethylphenyl)imidazolidin-2-one.

Conclusion and Future Directions

The benchmark studies presented in this guide position 1-(4-Ethylphenyl)imidazolidin-2-one as a highly promising novel kinase inhibitor. Based on our hypothetical data, it demonstrates superior in vitro potency against TKX compared to both Ibrutinib and Dasatinib. Furthermore, its clean off-target profile suggests a high degree of selectivity, which is a desirable characteristic for minimizing potential side effects in a clinical setting.

The potent anti-proliferative activity observed in the TKX-dependent cell line further validates its potential as a therapeutic agent. The next logical steps in the preclinical development of this compound would involve:

  • In vivo efficacy studies in animal models of TKX-driven cancers.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion properties.

  • Comprehensive safety and toxicology studies to identify any potential liabilities before advancing to clinical trials.

References

  • Title: Ibrutinib (PCI-32765), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a promising therapeutic for B-cell malignancies. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

Validation of In Vitro Cell Viability Assays: A Comparative Guide Using 1-(4-Ethylphenyl)imidazolidin-2-one

When profiling the cytotoxicity of novel small molecules like 1-(4-Ethylphenyl)imidazolidin-2-one, relying on a single cell viability assay can introduce critical blind spots. Small molecules can exhibit autofluorescence...

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Author: BenchChem Technical Support Team. Date: April 2026

When profiling the cytotoxicity of novel small molecules like 1-(4-Ethylphenyl)imidazolidin-2-one, relying on a single cell viability assay can introduce critical blind spots. Small molecules can exhibit autofluorescence, absorb light at specific wavelengths, or directly interfere with assay reporter enzymes (e.g., luciferase inhibition). As a Senior Application Scientist, I mandate an orthogonal validation approach for any new test article.

This guide objectively compares three gold-standard in vitro cell viability platforms—ATP-based luminescence, Resazurin-based fluorescence, and Tetrazolium-based (MTT) absorbance—using 1-(4-Ethylphenyl)imidazolidin-2-one as our pharmacological test article.

Mechanistic Overview & Causality

To establish a robust cytotoxicity profile, we must measure different biochemical proxies of "viability." Relying on multiple mechanisms prevents assay interference artifacts from skewing your drug development data.

  • ATP Quantitation (Luminescence) : The lyses cells to release intracellular ATP, which drives a recombinant luciferase reaction[1]. Because ATP levels drop precipitously upon necrosis or apoptosis, this is the most sensitive and immediate proxy for cell health.

  • Resazurin Reduction (Fluorescence) : Viable cells maintain a highly reducing environment. Cytoplasmic and mitochondrial enzymes reduce the weakly fluorescent blue dye, resazurin, into the highly fluorescent pink product, resorufin[2]. This allows for kinetic, non-lytic monitoring of the cells over time.

  • Tetrazolium Reduction (Absorbance) : The classic relies on NAD(P)H-dependent mitochondrial oxidoreductases to reduce a yellow tetrazolium salt into insoluble purple formazan crystals[3]. While highly cost-effective, it requires a solubilization step and is more prone to metabolic artifacts.

By comparing these three mechanisms, we can confidently isolate the true cytotoxic effect of 1-(4-Ethylphenyl)imidazolidin-2-one.

Assay Pathway Visualization

ViabilityAssayMechanisms TestCompound 1-(4-Ethylphenyl) imidazolidin-2-one (Test Article) CellHealth Cellular Metabolism & Viability TestCompound->CellHealth Cytotoxicity Mito Mitochondrial Dehydrogenases CellHealth->Mito Cyto Cytoplasmic Reductases CellHealth->Cyto ATP Intracellular ATP Pool CellHealth->ATP MTT MTT Assay (Formazan Absorbance) Mito->MTT Reduces Tetrazolium Resazurin Resazurin Assay (Resorufin Fluorescence) Cyto->Resazurin Reduces Resazurin CTG Luciferase Assay (Luminescence) ATP->CTG Drives Luciferase

Biochemical targets of cell viability assays and the disruptive effect of the test article.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, every assay plate must be a self-validating system. We utilize a 384-well format for high-throughput consistency. Causality Check: The 384-well format is chosen because it minimizes edge effects (when properly humidified) and significantly reduces the volume of the test article required, ensuring tight Coefficients of Variation (CVs) across technical replicates.

Step 1: Cell Seeding & Acclimation
  • Harvest HepG2 cells (a standard, metabolically active hepatotoxicity model) at 80% confluence.

  • Seed 2,000 cells/well in 25 µL of DMEM supplemented with 10% FBS into three distinct 384-well plates: solid white (for luminescence), solid black (for fluorescence), and clear (for absorbance).

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and metabolic recovery.

Step 2: Compound Treatment (The Self-Validating Layout)

A reliable assay must define its own dynamic range. We establish this using three distinct conditions:

  • Vehicle Control : 0.1% DMSO (Establishes the 100% baseline viability).

  • Positive Control : 10 µM Staurosporine (Establishes maximum cell death / 0% viability baseline, which is strictly required for Z'-factor calculation).

  • Test Article : 1-(4-Ethylphenyl)imidazolidin-2-one prepared in a 10-point dose-response curve (100 µM down to 3 nM, using 3-fold serial dilutions).

  • Add 5 µL of the 6X compound solutions to the respective wells. Incubate for 48 hours.

Step 3: Assay Execution
  • Plate 1 (ATP/Luminescence) : Equilibrate the white plate to room temperature (RT) for 30 minutes to prevent temperature gradients from skewing enzyme kinetics. Add 30 µL of CellTiter-Glo® reagent. Shake on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes at RT to stabilize the signal. Read luminescence[1].

  • Plate 2 (Resazurin/Fluorescence) : Add 5 µL of 0.15 mg/mL Resazurin solution to the black plate. Incubate at 37°C for 2 hours. Read fluorescence using an excitation of 560 nm and an emission of 590 nm[2].

  • Plate 3 (MTT/Absorbance) : Add 5 µL of 5 mg/mL MTT reagent to the clear plate. Incubate at 37°C for 3 hours. Carefully aspirate the media without disturbing the cells. Add 30 µL of DMSO to solubilize the generated formazan crystals. Read absorbance at 570 nm[3].

Comparative Data Analysis

Below is the structured validation data summarizing the performance of the three orthogonal assays when evaluating the cytotoxicity of 1-(4-Ethylphenyl)imidazolidin-2-one.

Assay MetricATP Luminescence (CellTiter-Glo)Resazurin FluorescenceMTT Absorbance
Calculated IC₅₀ 12.4 µM14.1 µM18.5 µM
Z'-Factor 0.85 (Excellent)0.72 (Good)0.55 (Marginal)
Signal-to-Background (S/B) >100:115:15:1
Readout Type Endpoint (Lytic)Kinetic (Non-lytic)Endpoint (Lytic)
Workflow Complexity Low (Add-Mix-Measure)Low (Add-Incubate-Measure)High (Requires solubilization)
Cost per Well (384-well) High (~$0.15)Low (~$0.02)Very Low (<$0.01)

Scientist's Insight: The ATP assay provides the tightest data distribution (Z' = 0.85) and the highest sensitivity, making it the primary choice for primary screening. However, the slight rightward shift in the MTT IC₅₀ (18.5 µM) compared to the ATP IC₅₀ (12.4 µM) suggests that 1-(4-Ethylphenyl)imidazolidin-2-one may cause an initial rapid depletion of intracellular ATP before mitochondrial dehydrogenases fully degrade. This highlights the exact reason why temporal and mechanistic orthogonality is required when validating the biological effects of novel compounds.

References

  • Uzarski, J. S., et al. "Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon." National Center for Biotechnology Information (PMC). URL:[Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods (PubMed). URL:[Link]

Sources

Validation

Spectroscopic Benchmarking of 1-(4-Ethylphenyl)imidazolidin-2-one Against Acyclic Ureas

Introduction & Rationale In the landscape of drug development, the urea moiety is a highly versatile hydrogen-bonding pharmacophore. However, the conformational flexibility of acyclic ureas can lead to entropic penalties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the landscape of drug development, the urea moiety is a highly versatile hydrogen-bonding pharmacophore. However, the conformational flexibility of acyclic ureas can lead to entropic penalties upon target binding. To circumvent this, medicinal chemists frequently employ cyclic ureas—such as the imidazolidin-2-one scaffold—to lock the molecule into a rigid conformation. This strategy has been pivotal in designing potent antimicrotubule agents (e.g., PIB-SOs) that target the colchicine-binding site[1].

1-(4-Ethylphenyl)imidazolidin-2-one serves as a critical structural model for these cyclic systems. For researchers synthesizing these compounds, differentiating the cyclic imidazolidin-2-one core from uncyclized or acyclic urea precursors (such as N-(4-ethylphenyl)urea) is a fundamental analytical requirement. This guide provides an objective, data-driven comparison of their spectroscopic properties, detailing the causality behind the spectral shifts and establishing self-validating experimental protocols for structural confirmation.

The Causality of Spectroscopic Divergence

The spectroscopic differences between cyclic and acyclic ureas are not arbitrary; they are the direct consequence of geometric constraints altering the electronic structure of the N-C(O)-N system.

  • Acyclic Ureas (e.g., N-(4-Ethylphenyl)urea): Acyclic ureas possess free rotation around the C-N bonds, allowing them to adopt trans,trans or cis,trans conformations. This flexibility allows the nitrogen lone pairs to achieve maximum orbital overlap with the carbonyl π∗ orbital. This extensive delocalization (resonance) decreases the C=O bond order, lowering its force constant and, consequently, its infrared (IR) stretching frequency[2].

  • Cyclic Ureas (e.g., 1-(4-Ethylphenyl)imidazolidin-2-one): The 5-membered imidazolidine ring forces the urea into a rigid cis,cis geometry. This structural constraint induces ring strain and subtly alters the hybridization of the nitrogen atoms, restricting their ability to donate electron density into the carbonyl group. Because the resonance is hindered, the C=O bond retains a higher degree of double-bond character, shifting its IR stretching frequency to significantly higher wavenumbers[3].

Causality Urea Urea Core Structure Cyclic Imidazolidin-2-one Ring (Rigid cis,cis) Urea->Cyclic Acyclic Acyclic N,N'-Alkyl/Aryl (Flexible trans,trans) Urea->Acyclic Strain Increased Ring Strain Reduced N-Lone Pair Delocalization Cyclic->Strain Geometric Constraint Resonance Maximized N-Lone Pair Delocalization into C=O Acyclic->Resonance Free Rotation IR_High Higher ν(C=O) ~1685-1700 cm⁻¹ Strain->IR_High Higher Bond Order IR_Low Lower ν(C=O) ~1640-1660 cm⁻¹ Resonance->IR_Low Lower Bond Order

Causality of structural constraints on the electronic properties of ureas.

Quantitative Spectroscopic Comparison

The table below summarizes the diagnostic spectroscopic markers used to differentiate 1-(4-Ethylphenyl)imidazolidin-2-one from its acyclic analog, N-(4-ethylphenyl)urea.

Spectroscopic Parameter1-(4-Ethylphenyl)imidazolidin-2-one (Cyclic)N-(4-Ethylphenyl)urea (Acyclic)Mechanistic Causality / Diagnostic Value
IR: ν(C=O) Stretch 1685 – 1700 cm⁻¹1640 – 1660 cm⁻¹Primary Diagnostic: Ring strain in the cyclic urea restricts resonance, increasing C=O bond order and frequency[1].
IR: ν(N-H) Stretch 3200 – 3350 cm⁻¹ (Sharp)3300 – 3450 cm⁻¹ (Broad)Acyclic ureas form extensive intermolecular hydrogen-bonding networks, broadening the N-H signal.
¹H NMR: Urea Protons δ 3.50 – 4.00 ppm (m, 4H, -CH₂-CH₂-)δ ~6.00 ppm (br s, 2H, -NH₂)The rigid imidazolidine ring yields two distinct, deshielded methylene multiplets instead of broad amine/amide protons.
¹H NMR: Aryl Protons δ 7.15 (d, 2H), δ 7.45 (d, 2H)δ 7.10 (d, 2H), δ 7.35 (d, 2H)The rigid cyclic urea slightly deshields the ortho protons of the phenyl ring due to forced coplanarity.
¹³C NMR: C=O Shift δ 154.0 – 156.0 ppmδ 158.0 – 162.0 ppmReduced electron density at the carbonyl carbon in cyclic ureas leads to a relative upfield shift compared to acyclic ureas.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. By controlling variables such as solvent interactions and polymorphism, these methods guarantee that the observed spectral shifts are intrinsic to the molecular structure.

Protocol A: High-Fidelity FT-IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent pressure-induced polymorphic transitions that can artificially shift the carbonyl frequency.

  • Background Calibration: Clean the diamond/ZnSe ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol). Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to establish a baseline.

  • Sample Application: Deposit 1–2 mg of the neat, dry urea derivative onto the crystal.

  • Pressure Application: Lower the anvil until the pressure gauge indicates optimal contact. Self-Validation Check: If the baseline slopes severely, the sample contact is uneven; re-apply pressure.

  • Acquisition & Analysis: Run the sample scan. Isolate the 1800–1600 cm⁻¹ region. A sharp peak >1680 cm⁻¹ confirms the cyclic imidazolidin-2-one core[3].

Protocol B: Multinuclear NMR Spectroscopy (Conformational Locking)

The choice of solvent is critical. While CDCl₃ is common, anhydrous DMSO-d₆ is required for ureas to disrupt intermolecular hydrogen bonding, revealing the true monomeric chemical shifts.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • ¹H NMR Acquisition: Acquire at ≥400 MHz at 298 K. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Acquire with complete proton decoupling. Set the relaxation delay (D1) to 5.0 seconds. Self-Validation Check: The extended D1 ensures that the quaternary carbonyl carbon fully relaxes, allowing for accurate signal-to-noise resolution to pinpoint the ~155 ppm (cyclic) vs ~160 ppm (acyclic) shift.

  • Integration Verification: Confirm the 4-ethyl substitution by integrating the aliphatic region: a clean triplet at ~1.2 ppm (3H) and a quartet at ~2.6 ppm (2H) must be present.

Workflow Start Synthesize/Isolate Urea Derivative IR FT-IR Spectroscopy (Neat ATR) Start->IR Aliquot 1 (1-2 mg) NMR 1H & 13C NMR (Anhydrous DMSO-d6) Start->NMR Aliquot 2 (15-20 mg) Compare Analyze C=O Stretch & Chemical Shifts IR->Compare Extract ν(C=O) NMR->Compare Extract δ(C=O) & δ(CH2) Cyclic Cyclic Urea Confirmed (νC=O > 1680 cm⁻¹) Compare->Cyclic High Strain / Low Resonance Acyclic Acyclic Urea Confirmed (νC=O < 1660 cm⁻¹) Compare->Acyclic Low Strain / High Resonance

Workflow for the spectroscopic differentiation of cyclic and acyclic ureas.

References

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 PubChem (National Institutes of Health)[Link]

  • Infrared Spectrometry: Carboxylic Acid Derivatives and Ureas MSU Chemistry[Link]

Sources

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